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Foundational

1H and 13C NMR chemical shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Authored by: Dr. Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive exploration of the anticipated 1H and 13C NMR chemical shifts for the novel spirocyclic compound, 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. While experimental data for this specific molecule is not yet publicly available, this document synthesizes data from closely related spiro[indene-pyran] and other analogous heterocyclic systems to provide a robust predictive analysis. We will delve into the theoretical underpinnings that govern the chemical shifts in this unique molecular architecture, present detailed experimental protocols for acquiring high-quality spectra, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in spiro-heterocyclic scaffolds.

Introduction: The Structural Significance of Spiro[indene-pyran] Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry and materials science.[3] The spiro[indene-pyran] framework, in particular, combines the rigid, planar indene moiety with the flexible, oxygen-containing tetrahydropyran ring, creating a three-dimensional structure with diverse potential applications. The precise characterization of these molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their exact atomic connectivity and stereochemistry in solution.[1][2]

The unique geometry of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] presents a fascinating case for NMR analysis. The spiro carbon, being a quaternary center, will be a key feature in the 13C NMR spectrum. The protons on the indene and tetrahydropyran rings will exhibit distinct chemical shifts and coupling patterns influenced by their electronic environments and spatial relationships. Understanding these nuances is critical for confirming the successful synthesis of the target molecule and for studying its interactions with biological targets.

Foundational Principles: Factors Influencing Chemical Shifts in Spiro-Heterocycles

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[4][5][6] Several key factors contribute to the shielding and deshielding of protons and carbons in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]:

  • Inductive Effects: The electronegativity of atoms within the molecule influences the electron density around neighboring nuclei. The oxygen atom in the tetrahydropyran ring will withdraw electron density from adjacent carbons and protons, causing them to be deshielded and appear at a higher chemical shift (downfield).[4][5][7]

  • Anisotropic Effects: The π-electron systems of the indene ring generate their own magnetic fields in the presence of the external magnetic field. This induced field can either shield or deshield nearby nuclei, depending on their orientation relative to the aromatic ring.[6][7][8] Protons situated above or below the plane of the aromatic ring will experience shielding (upfield shift), while those in the plane of the ring will be deshielded (downfield shift).

  • Van der Waals Deshielding: Steric compression between non-bonded atoms can cause a deshielding effect, leading to a downfield shift in their NMR signals.[4][6][8] This can be particularly relevant for protons in close spatial proximity due to the rigid spirocyclic framework.

  • Solvent Effects: The choice of solvent can influence chemical shifts through interactions with the solute molecule.[4] It is crucial to report the solvent used when presenting NMR data. Deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are common choices for this class of compounds.

Predicted 1H and 13C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. These predictions are based on the analysis of structurally similar compounds reported in the literature, including various spiro[indene-pyran] and spiro[indole-pyran] derivatives.[3][9][10][11][12][13][14][15][16]

Predicted 1H NMR Chemical Shifts
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Aromatic (Indene)7.0 - 7.8Multiplet7 - 8Protons on the aromatic ring are deshielded due to the ring current effect.
Olefinic (Indene)6.0 - 7.0Doublet5 - 6The double bond in the five-membered ring of the indene moiety.
CH2 (Indene)3.0 - 3.5Singlet or AB quartetN/AMethylene protons adjacent to the spiro center and the aromatic ring.
O-CH2 (Pyran)3.5 - 4.5Multiplet10 - 12 (geminal), 4 - 6 (axial-equatorial)Methylene protons adjacent to the oxygen atom are deshielded.
CH2 (Pyran)1.5 - 2.5MultipletComplexMethylene protons of the tetrahydropyran ring.
Predicted 13C NMR Chemical Shifts
Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Spiro Carbon80 - 95Quaternary carbon at the junction of two rings, deshielded.
Aromatic (Indene, CH)120 - 130Aromatic carbons.
Aromatic (Indene, Quaternary)135 - 150Quaternary aromatic carbons.
Olefinic (Indene)125 - 145Carbons of the double bond in the five-membered ring.
CH2 (Indene)35 - 45Methylene carbon in the indene ring.
O-CH2 (Pyran)60 - 75Methylene carbons adjacent to the oxygen atom are deshielded.
CH2 (Pyran)20 - 40Methylene carbons of the tetrahydropyran ring.

Experimental Protocols

Acquiring high-quality NMR spectra is essential for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., CDCl3, DMSO-d6). The choice of solvent can affect chemical shifts, so consistency is key.[4]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[17]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.[17]

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify adjacent protons.[18]

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.[19][20]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[19][20]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.[20]

Data Interpretation and Structural Verification

The systematic analysis of the acquired spectra will allow for the unambiguous assignment of all proton and carbon signals.

Logical Workflow for Spectral Assignment

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_final Final Structure Elucidation H1 Assign obvious signals in 1H NMR (e.g., aromatic vs. aliphatic) C13 Identify carbon types in 13C NMR (quaternary, CH, CH2, CH3) HSQC HSQC/HMQC: Correlate directly bonded 1H and 13C signals H1->HSQC C13->HSQC COSY COSY: Establish H-H coupling networks within spin systems HSQC->COSY HMBC HMBC: Connect fragments via long-range H-C correlations COSY->HMBC NOESY NOESY/ROESY: Determine spatial proximity and stereochemistry HMBC->NOESY Structure Assemble fragments and confirm connectivity and stereochemistry NOESY->Structure

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Exploratory

Thermodynamic Stability and Physical Properties of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The architectural complexity of spiro-fused heterocycles has made th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The architectural complexity of spiro-fused heterocycles has made them highly sought-after scaffolds in modern drug discovery. By restricting conformational freedom, spiro compounds inherently possess unique thermodynamic profiles that influence their solubility, target-binding affinity, and metabolic stability. This whitepaper provides a rigorous technical analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (CAS: 116540-04-6) , detailing its physical properties, the mechanistic drivers of its thermodynamic stability, and the self-validating experimental protocols required to profile it accurately.

Structural Identity and Chemical Physics

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]—also systematically referred to as spiro[indene-1,4'-oxane] 1—is a rigid bicyclic system where a planar indene core and a tetrahydropyran ring are fused at a single quaternary spiro carbon.

The physical behavior of this molecule is dictated by the lack of traditional hydrogen-bond donors and the presence of a single hydrogen-bond acceptor (the ether oxygen in the pyran ring). Consequently, its intermolecular interactions are dominated by London dispersion forces and weak dipole-induced dipole interactions, making it highly lipophilic.

Physical Properties Profile

The following table synthesizes the fundamental quantitative data and computed physical properties of the compound 2.

PropertyValueMethod / Source
CAS Number 116540-04-6Chemical Registry
Molecular Formula C₁₃H₁₄OStructural Analysis
Molecular Weight 186.25 g/mol Computed
Topological Polar Surface Area (TPSA) 9.2 Ų2D Molecular Topology
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 1Structural Analysis
Rotatable Bonds 0Conformational Analysis
LogP (Predicted) ~2.8XLogP3 Algorithm

Thermodynamic Stability Drivers

The thermodynamic stability of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is governed by the interplay between ring strain (spiro strain) and conformational entropy.

Spiro compounds are heavily utilized in medicinal chemistry because the spiro carbon provides immense structural rigidity, effectively locking the molecule into a specific vector space 3. In this specific molecule:

  • The Pyran Ring naturally adopts a chair conformation to minimize 1,3-diaxial interactions and torsional strain.

  • The Indene System remains strictly planar due to its aromatic and conjugated nature.

  • The Spiro Fusion forces these two ring systems into an orthogonal arrangement.

Causality of Stability: While the spiro fusion introduces a localized angle strain at the quaternary carbon, this enthalpic penalty is vastly outweighed by the entropic advantage. The molecule possesses zero rotatable bonds, meaning the conformational entropy ( ΔS ) lost upon target binding or crystallization is negligible. This pre-organization leads to a highly favorable overall Gibbs free energy ( ΔG ) of binding and high thermodynamic stability in the solid state.

StabilityLogic A Spiro[indene-1,4'-pyran] B Rigid Spiro Carbon A->B C Tetrahydropyran Chair Conformer A->C D Indene Ring Planarity A->D E Reduced Conformational Entropy B->E F Minimized Steric Strain C->F D->F G High Thermodynamic Stability E->G F->G

Caption: Logical pathway of structural features driving the thermodynamic stability of the spiro compound.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic properties of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran], researchers must employ a multi-tiered, self-validating analytical approach.

Protocol 1: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Causality & Validation: DSC is utilized rather than a standard melting point apparatus because it quantifies the precise energy absorbed during phase transitions. This protocol is a self-validating system: the sharpness of the endothermic melting peak acts as an internal control for sample purity. A broadened peak immediately flags polymorphic contamination or chemical impurities, thereby invalidating the run before erroneous enthalpy of fusion ( ΔHfus​ ) data can be extracted.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 3.0–5.0 mg of the spiro compound (pre-validated to >98% purity via HPLC) into a standard aluminum crucible.

  • Sealing: Seal the crucible with a pinhole lid. The pinhole is critical; it allows for the escape of volatile degradants, ensuring that endothermic phase transitions are not convoluted with pressure-induced artifacts.

  • Purging: Place the crucible in the DSC furnace and equilibrate at 25°C under a continuous nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation at elevated temperatures.

  • Ramping: Heat the sample from 25°C to 300°C at a strictly controlled ramp rate of 10°C/min.

  • Analysis: Integrate the area under the melting endotherm to calculate ΔHfus​ .

Protocol 2: Enthalpy of Formation via Bomb Calorimetry

Causality & Validation: To determine the absolute thermodynamic stability (Standard Enthalpy of Formation, ΔHf∘​ ), the heat of combustion ( ΔHc∘​ ) must be measured. The system self-validates by measuring the mass of the resulting CO2​ and H2​O ; if the stoichiometric recovery is less than 99.5%, the combustion was incomplete, and the data point is automatically rejected.

Step-by-Step Methodology:

  • Pelletize ~0.5 g of the compound to ensure uniform burning.

  • Place the pellet into a high-pressure oxygen bomb calorimeter and pressurize with pure O2​ to 30 atm.

  • Ignite the sample electrically and record the precise temperature rise of the surrounding water jacket.

  • Calculate ΔHc∘​ using the calorimeter's pre-calibrated heat capacity, and apply Hess's Law to derive ΔHf∘​ .

Protocol 3: Computational Thermodynamic Profiling (DFT)

Causality & Validation: While empirical calorimetry provides macroscopic thermodynamic data, Density Functional Theory (DFT) is required to map the microscopic potential energy surface (PES) and quantify the spiro strain energy. The self-validation mechanism here is the vibrational frequency calculation. If the output yields any imaginary frequencies, the system automatically flags that the geometry is trapped in a transition state rather than a true local minimum, prompting a re-optimization.

Step-by-Step Methodology:

  • Modeling: Construct the 3D molecular model of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

  • Optimization: Execute a DFT calculation using the B3LYP functional and the 6-311++G(d,p) basis set to find the lowest energy conformer.

  • Frequency Check: Run a frequency calculation at the optimized geometry to confirm zero imaginary frequencies.

  • Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the theoretical Gibbs free energy ( ΔG ) and Enthalpy ( ΔH ) at 298.15 K.

ExpWorkflow S1 1. Sample Prep & QC (Purity >98%) S2 2. Thermal Analysis (DSC / TGA) S1->S2 Validated Sample S3 3. Bomb Calorimetry (Enthalpy of Combustion) S1->S3 Validated Sample S4 4. In Silico DFT (B3LYP/6-311++G**) S1->S4 3D Structure S5 5. Data Synthesis & Validation S2->S5 Phase Data S3->S5 Heat of Formation S4->S5 ZPE & Strain Energy

Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is a direct consequence of its highly rigid, orthogonal spiro-fusion, which severely restricts conformational entropy while maintaining a stable pyran chair conformation. By employing the self-validating combination of DSC, bomb calorimetry, and DFT calculations outlined in this guide, researchers can accurately quantify the physical properties of this scaffold, enabling its optimized integration into advanced pharmaceutical and materials science applications.

References

  • Title: cas 116540-04-6|| where to buy 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Source: Chemenu URL
  • Title: Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines Source: Semantic Scholar URL
  • Title: 116540-04-6 | 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Source: BLD Pharm URL

Sources

Foundational

Unraveling the Mass Spectrometry Fragmentation Pathways of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]: A Mechanistic Guide

Executive Summary Spirocyclic scaffolds, particularly spiro-ethers like 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran], are increasingly utilized in modern medicinal chemistry to improve the three-dimensional complexity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds, particularly spiro-ethers like 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran], are increasingly utilized in modern medicinal chemistry to improve the three-dimensional complexity and pharmacokinetic profiles of drug candidates. Understanding their gas-phase fragmentation behavior in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is critical for structural elucidation, metabolite identification, and pharmacokinetic quantification. This whitepaper provides an in-depth, mechanistically grounded analysis of the collision-induced dissociation (CID) pathways of this specific spirocyclic system.

Structural Analytics & Ionization Dynamics

The structural topology of 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] (Exact Mass: 186.104 Da) consists of a rigid, aromatic indene core fused orthogonally at the C1 position to a saturated tetrahydropyran (THP) ring.

In positive-ion ESI, the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 187.11 .

  • Causality of Ionization: The ethereal oxygen of the THP ring possesses a significantly higher proton affinity (~840 kJ/mol) than the indene π -system (~820 kJ/mol). Consequently, initial protonation occurs almost exclusively at the oxygen atom. However, upon collisional activation, the molecule undergoes internal energy redistribution. The proton can migrate to the spiro center, initiating a charge-directed cascade that dictates the dominant fragmentation pathways[1].

Core Fragmentation Pathways (CID Mechanisms)

The fragmentation of this spirocycle is governed by a competition between kinetic accessibility (low activation energy) and thermodynamic stability (product ion conjugation).

Pathway A: Spiro-Cleavage and the Indenyl Cascade (Thermodynamic Control)

The most structurally diagnostic and dominant fragmentation pathway at medium-to-high collision energies (CE > 20 eV) is the cleavage of the spiro C-C bonds.

  • Mechanism: Following proton migration to the spiro carbon, heterolytic cleavage of the THP ring occurs. The molecule expels the entire pyran moiety as a neutral aliphatic fragment (C₄H₈O, 72 Da).

  • Causality: This process is thermodynamically driven by two factors: the relief of severe steric strain at the orthogonal spiro quaternary center, and the formation of the highly resonance-stabilized indenyl cation (m/z 115.05) [2].

  • The Cascade: Once formed, the indenyl cation undergoes a well-documented energetic processing cascade, sequentially expelling molecules of acetylene (C₂H₂, 26 Da) to yield the tropylium-like C₇H₅⁺ (m/z 89.04) and subsequently the C₅H₃⁺ cation (m/z 63.02)[3].

Pathway B: Tetrahydropyran Ring Opening (Kinetic Control)

At lower collision energies (CE 10–15 eV), the intact protonated THP ring undergoes inductive cleavage.

  • Mechanism: The C-O bond breaks, forming an acyclic oxonium intermediate. This intermediate rapidly undergoes dehydration, expelling a neutral water molecule (-18 Da) to yield a dehydrated product ion at m/z 169.10 .

  • Causality: Dehydration from an acyclic intermediate requires a lower activation energy barrier than the synchronous breaking of two C-C bonds required for spiro-cleavage. Therefore, m/z 169.10 appears early in the breakdown curve, even though it is less thermodynamically stable than the indenyl cation.

Quantitative Data Presentation

The following table summarizes the predicted quantitative MS/MS transitions, neutral losses, and relative abundances based on energy-resolved CID behavior.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Lost FormulaStructural AssignmentRelative Abundance (CE 25 eV)
187.11169.1018.01H₂ODehydrated spiro-core15%
187.11115.0572.06C₄H₈OIndenyl cation100% (Base Peak)
187.1189.0498.07C₄H₈O + C₂H₂C₇H₅⁺ cation45%
187.1163.02124.09C₄H₈O + 2(C₂H₂)C₅H₃⁺ cation20%

Visualizing the Fragmentation Network

MS_Pathway M [M+H]+ m/z 187.11 Protonated Spiro-ether P1 Indenyl Cation m/z 115.05 (Charge Transfer & Cleavage) M->P1 Proton Migration & Spiro Cleavage - C4H8O (72 Da) P2 Ring-Opened Oxonium m/z 187.11 (Intermediate) M->P2 Inductive Cleavage (Low CE) F1 C7H5+ Cation m/z 89.04 P1->F1 - C2H2 (26 Da) Acetylene Loss P3 Dehydrated Ion m/z 169.10 [M+H - H2O]+ P2->P3 - H2O (18 Da) F2 C5H3+ Cation m/z 63.02 F1->F2 - C2H2 (26 Da) Acetylene Loss

CID fragmentation pathways of protonated 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Self-Validating Experimental Protocol: LC-MSⁿ Workflow

To ensure absolute trustworthiness in structural assignments, a standard MS/MS spectrum is insufficient due to the risk of isobaric interferences. As a best practice, the following self-validating MS³ protocol must be executed to definitively prove the chemical topology of the spirocycle.

Step 1: Sample Preparation & Chromatography
  • Dilute the analyte to 100 ng/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid to ensure optimal protonation.

  • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Elute using a linear gradient from 5% to 95% organic mobile phase over 5 minutes to separate the target from any in-source degradation products.

Step 2: Energy-Resolved MS² (Breakdown Curve Generation)
  • Isolate the precursor ion at m/z 187.11 in the quadrupole (Q1) with a narrow isolation window (0.7 Da).

  • Ramp the Collision Energy (CE) in the collision cell (Q2) from 10 eV to 40 eV in 5 eV increments.

  • Causality Check: Verify that m/z 169.10 peaks at ~15 eV (kinetic control) and m/z 115.05 dominates at >25 eV (thermodynamic control).

Step 3: Orthogonal Validation via MS³
  • Using an ion trap or tribrid mass spectrometer, perform an MS³ experiment: 187.11 → 115.05 → ?

  • Isolate the m/z 115.05 product ion generated in the first MS² stage and subject it to a secondary CID activation (CE 30 eV).

  • Self-Validation Logic: If the m/z 115.05 ion is truly the indenyl cation, the MS³ spectrum must exclusively yield m/z 89.04 and m/z 63.02. If fragments corresponding to oxygen losses (e.g., -18 Da or -28 Da) are observed, the m/z 115 ion is an isobaric oxygen-containing contaminant, and the spiro-cleavage hypothesis is nullified.

References

  • Title: Definition of gas-phase fragmentation reactions of spirocyclic alkaloid by electrospray ionization tandem mass spectrometry: Applications in metabolomics studies Source: Longdom Publishing URL
  • Source: PubMed Central (PMC)
  • Source: Astronomy & Astrophysics (A&A)
  • Title: Electron impact-induced rearrangements of substituted 1-phenylpropynes Source: Canadian Science Publishing URL

Sources

Exploratory

Reaction Mechanisms for the Formation of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]: A Technical Guide for Synthesis and Optimization

Executive Summary The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] framework (IUPAC: spiro[indene-1,4'-oxane]) is a highly privileged spirocyclic scaffold in modern drug discovery. By introducing a three-dimensional sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] framework (IUPAC: spiro[indene-1,4'-oxane]) is a highly privileged spirocyclic scaffold in modern drug discovery. By introducing a three-dimensional spiro center at the C1 position of the indene ring, medicinal chemists can significantly enhance target specificity, metabolic stability, and the overall fraction of sp³ carbons (Fsp³) in drug candidates. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for synthesizing this core via a double alkylation cascade, alongside alternative acid-catalyzed pathways.

Mechanistic Pathways

Pathway A: The Double Alkylation Cascade (Industry Standard)

The most direct and scalable method for constructing the spiro[indene-1,4'-pyran] core relies on the unique acidity of the C1 methylene protons of 1H-indene (pKa ~20). The synthesis of spiro-fused piperidines and pyrans typically employs a double alkylation strategy[1].

Mechanism Breakdown:

  • First Deprotonation: A strong base (e.g., Sodium Hydride, NaH) abstracts a proton from the C1 position of 1H-indene. This generates the highly nucleophilic, resonance-stabilized indenyl anion (a cyclopentadienyl-type anion fused to a benzene ring).

  • First SN2 Attack: The indenyl anion attacks one of the electrophilic carbons of bis(2-chloroethyl) ether—a standard dielectrophile for forming oxygen-containing macrocycles and spirocycles [2]. This displaces a chloride ion, forming a mono-alkylated intermediate.

  • Second Deprotonation: Because the mono-alkylated intermediate still possesses an acidic proton at the C1 position, the excess base in the system immediately abstracts it, forming a secondary indenyl anion.

  • Intramolecular Cyclization: A rapid, entropically favored intramolecular SN2 attack occurs on the remaining chloroethyl arm, closing the 6-membered tetrahydropyran ring and establishing the quaternary spiro center.

Mechanism A 1H-Indene (pKa ~20) B Indenyl Anion (Red/Orange) A->B NaH (Base) - H2 (gas) C Mono-alkylated Intermediate B->C + Bis(2-chloroethyl) ether SN2 Attack (-Cl-) D Secondary Indenyl Anion C->D NaH (Base) - H2 (gas) E 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] D->E Intramolecular SN2 Ring Closure (-Cl-)

Figure 1: Stepwise double alkylation mechanism for the formation of the spiro[indene-1,4'-pyran] core.

Pathway B: Prins-Type Cyclization (Alternative)

Alternatively, Prins cyclization offers an acid-catalyzed pathway for spirocyclic tetrahydropyrans[3]. This involves the reaction of a cyclic ketone (e.g., 1-indanone derivatives) with homoallylic alcohols in the presence of Lewis acids (like TiCl₄) or Brønsted acids (like methanesulfonic acid). While useful for highly substituted derivatives, it is generally less atom-economical for the unsubstituted spiro[indene-1,4'-pyran] core compared to the double alkylation route.

Self-Validating Experimental Protocol

The following protocol utilizes built-in physical and chemical validation checks to ensure reaction fidelity without requiring immediate LC-MS analysis.

Materials: 1H-indene (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Sodium hydride (60% dispersion in mineral oil, 2.5 eq), Anhydrous DMSO.

Step 1: Preparation of the Indenyl Anion

  • Charge a flame-dried, argon-purged flask with NaH (2.5 eq). Wash with anhydrous hexanes to remove the mineral oil, decant, and suspend the clean NaH in anhydrous DMSO.

  • Causality: DMSO is selected over THF because its high dielectric constant poorly solvates the indenyl anion, massively increasing its nucleophilicity for the subsequent SN2 attacks.

  • Cool the suspension to 0 °C. Add 1H-indene (1.0 eq) dropwise.

  • Validation Check: Observe the evolution of H₂ gas. The solution will turn a deep, characteristic red/orange, confirming the formation of the aromatic indenyl anion. Wait until gas evolution ceases completely (approx. 30 mins).

Step 2: The Alkylation Cascade

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise at 0 °C to control the exothermic first alkylation.

  • Causality: Slow addition prevents localized over-concentration of the dielectrophile, which suppresses intermolecular side reactions such as oligomerization.

  • Gradually warm the reaction to 60 °C and stir for 12-16 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The highly UV-active indene starting material (Rf ~0.8) should disappear, replaced by a new, slightly less polar spot corresponding to the spirocycle.

Step 3: Workup and Isolation

  • Cool the mixture to 0 °C and carefully quench with cold water.

  • Causality: Water protonates any trace unreacted indenyl anion and safely destroys excess NaH. The highly lipophilic spirocycle will phase-separate.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to pull the DMSO into the aqueous phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 5% EtOAc in Hexanes).

Workflow Step1 Phase 1: Deprotonation Add NaH to Indene in DMSO at 0°C Step2 Phase 2: Alkylation Dropwise addition of Bis(2-chloroethyl) ether Step1->Step2 Step3 Phase 3: Cyclization Heat to 60°C for 12-16 hours Step2->Step3 Step4 Phase 4: Workup Quench with H2O, Extract with EtOAc (Brine Wash) Step3->Step4 Step5 Phase 5: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Self-validating experimental workflow for synthesizing the spirocyclic framework.

Quantitative Data & Process Optimization

The choice of base and solvent drastically impacts the yield of the spirocyclization. Table 1 summarizes the optimization parameters for this reaction.

Table 1: Influence of Base and Solvent on Cyclization Efficiency

Base (Equivalents)SolventTemperatureYield (%)Mechanistic Causality / Observation
NaH (2.5 eq)DMSO60 °C82% Optimal. High dielectric constant of DMSO leaves the indenyl anion unsolvated, maximizing nucleophilicity.
NaH (2.5 eq)THFReflux (66 °C)65%Moderate yield. THF solvates the sodium cation tightly, reducing the reactivity of the paired indenyl anion.
KOH (3.0 eq)Toluene / H₂O90 °C45%Requires a phase-transfer catalyst (e.g., TEBAC). Suffers from competitive base-catalyzed hydrolysis of the ether.
LDA (2.2 eq)THF-78 °C to RT70%Clean, irreversible deprotonation, but reagent cost makes it unfavorable for large-scale production.

Conclusion

The synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is most efficiently achieved through a one-pot double alkylation cascade. By leveraging the high acidity of 1H-indene and the potent nucleophilicity of the resulting indenyl anion in polar aprotic solvents like DMSO, researchers can reliably access this privileged spirocyclic core. Strict adherence to temperature control and dropwise addition of the dielectrophile ensures high yields and minimizes oligomeric byproducts.

References

  • Synthesis of 1'-((4-Bromophenyl)SULFONYL)SPIRO(1H-INDENE-1,4'-PIPERIDINE) PrepChem. URL:[Link]

  • d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis of an Elusive d-Hexose and Application of Derived Macrocycles in Enantioselective Syntheses MDPI - Molecules. URL:[Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Foundational

Conformational Analysis and Synthetic Methodologies of Spiro[indene-1,4'-pyran] Ring Systems

Executive Summary: The "Escape from Flatland" Paradigm For decades, high-throughput screening libraries were dominated by planar, sp2-hybridized aromatic molecules. While easy to synthesize, these "flat" molecules often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, high-throughput screening libraries were dominated by planar, sp2-hybridized aromatic molecules. While easy to synthesize, these "flat" molecules often suffer from poor aqueous solubility, high off-target promiscuity (due to non-specific π -stacking or DNA intercalation), and higher clinical attrition rates. The seminal "Escape from Flatland" hypothesis demonstrated that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3-hybridized carbons (Fsp3)—directly correlates with improved clinical success [1].

In this context, spirocyclic scaffolds have emerged as highly privileged structures [2]. The spiro[indene-1,4'-pyran] ring system is a prime example of this architectural shift. By fusing a rigid, planar indene core with a saturated pyran heterocycle through a single sp3-hybridized spiro carbon, medicinal chemists can project pharmacophores into highly specific 3D vector spaces, drastically improving both target affinity and physicochemical properties.

Conformational Mechanics of the Spiro Junction

The conformational behavior of the spiro[indene-1,4'-pyran] system is dictated by the severe steric constraints of the spiro junction. Understanding these mechanics is critical for rational drug design.

  • The Indene Core: Comprising a benzene ring fused to a cyclopentene or cyclopentane derivative, the indene system enforces a highly planar or pseudo-planar geometry. Its extended π -electron cloud creates a rigid, flat surface.

  • The Pyran Ring: To minimize 1,3-diaxial interactions and torsional strain, the six-membered oxygen-containing pyran ring predominantly adopts a chair conformation.

  • The Spiro Carbon (C1/C4'): The defining feature of the molecule is the shared sp3-hybridized carbon (C1 of the indene, C4' of the pyran). The tetrahedral bond angle (~109.5°) at this junction forces the mean planes of the two ring systems to be strictly orthogonal to one another.

Causality of the Conformation: Why does the molecule lock into this specific orthogonal geometry? If the rings were to deviate from orthogonality, severe steric clashes would occur between the pseudo-axial protons of the pyran chair and the dense, electron-rich aromatic cloud of the indene system. This energy minimization locks the molecule into a rigid 3D conformation, preventing the pyran ring from freely rotating and ensuring that functional groups attached to the pyran are presented to biological targets at precise, predictable angles.

Conformational_Logic SpiroNode Spiro Carbon (C1/C4') sp3 Hybridized Indene Indene Ring System (Planar, sp2 rich) SpiroNode->Indene Pyran Pyran Ring System (Chair Conformation) SpiroNode->Pyran Steric Steric Clash: Pyran pseudo-axial H vs Indene pi-cloud Indene->Steric Pyran->Steric Orthogonal Orthogonal Ring Geometry (Dihedral angle ~90°) Steric->Orthogonal Energy Minimization

Conformational energy minimization forcing orthogonal geometry at the spiro junction.

Physicochemical Impact in Drug Discovery

The transition from a planar indene to a spiro[indene-1,4'-pyran] system fundamentally alters the molecule's behavior in biological systems. The table below summarizes the causal relationships between the structural modification and the resulting pharmacokinetic/pharmacodynamic (PK/PD) profile.

Table 1: Comparative Physicochemical Impact of Spirocyclic Integration

PropertyPlanar Indene ScaffoldSpiro[indene-1,4'-pyran] ScaffoldCausality / Mechanism
Fraction sp3 (Fsp3) Low (< 0.2)High (> 0.4)Introduction of the sp3 spiro carbon and saturated pyran ring.
Aqueous Solubility PoorEnhancedDisruption of flat π -stacking in the crystal lattice lowers the melting point and hydration energy.
Target Selectivity Promiscuous (Intercalation)Highly SpecificRigid orthogonal 3D vectors prevent non-specific flatland DNA intercalation.
Metabolic Stability Susceptible to epoxidationImprovedSteric shielding of the indene core by the orthogonal pyran ring limits CYP450 enzyme access.

Synthetic Methodologies: Multicomponent Reactions (MCRs)

The most efficient, atom-economical method for constructing the complex spiro[indene-1,4'-pyran] architecture is through a one-pot multicomponent reaction (MCR) [3]. This typically involves the condensation of an indane-1,3-dione (or ninhydrin), malononitrile, and a 1,3-dicarbonyl compound (such as dimedone) in the presence of a mild base [4].

Mechanistic Causality:

  • Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the highly electrophilic carbonyl of indane-1,3-dione, forming a highly reactive alkylidene intermediate.

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound attacks the electron-deficient double bond of the alkylidene.

  • Intramolecular Cyclization: A Thorpe-Ziegler-type cyclization occurs as the enolate oxygen attacks the nitrile carbon, followed by tautomerization to yield the stable, rigid spiro-pyran ring.

MCR_Pathway A Indan-1,3-dione D Knoevenagel Condensation Intermediate (Alkylidene) A->D Base catalyst B Malononitrile B->D C 1,3-Dicarbonyl Compound (e.g., Dimedone) E Michael Addition Adduct C->E D->E + 1,3-Dicarbonyl F Intramolecular Cyclization (Thorpe-Ziegler type) E->F Tautomerization G Spiro[indene-1,4'-pyran] Derivative F->G H2O elimination

Multicomponent reaction cascade for the synthesis of spiro[indene-1,4'-pyran] derivatives.

Standardized Experimental Protocol

The following is a self-validating protocol for the synthesis of 2-amino-5-oxo-spiro[indene-1,4'-pyran]-3-carbonitrile derivatives.

Causality of Reagents: An Ethanol/H2O (1:1) solvent system is explicitly chosen because the starting materials are soluble at reflux, but the highly rigid, hydrophobic spirocyclic product is insoluble. This drives the reaction forward via Le Chatelier's principle and allows for isolation without column chromatography. Piperidine is selected as a mild base; stronger bases would risk degrading the indane-1,3-dione core.

Step-by-Step Procedure
  • Initiation: In a 50 mL round-bottom flask, dissolve indane-1,3-dione (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of an ethanol/water mixture (1:1 v/v).

  • Catalysis: Add 10 mol% of piperidine dropwise.

    • Self-Validation Checkpoint: An immediate color change to deep red/orange visually confirms the formation of the Knoevenagel alkylidene intermediate.

  • Addition: Add dimedone (1.0 mmol) to the stirring mixture.

  • Reflux & Monitoring: Heat the reaction to reflux (80 °C). Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Self-Validation Checkpoint: The disappearance of the highly UV-active indane-1,3-dione spot and the appearance of a lower Rf spot indicates successful Michael addition and cyclization.

  • Isolation: After 2-3 hours, cool the mixture to room temperature. The spiro product will precipitate as a solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst.

  • Spectroscopic Validation:

    • IR Spectroscopy: Confirm the presence of the primary amine (-NH2) at ~3300-3400 cm⁻¹, the sharp nitrile (-C≡N) stretch at ~2200 cm⁻¹, and the ketone (-C=O) at ~1710 cm⁻¹.

    • 1H NMR (DMSO-d6): The definitive hallmark of the successful spiro[indene-1,4'-pyran] core formation is the disappearance of the malononitrile CH2 protons and the appearance of a broad singlet at ~7.0-7.5 ppm integrating for 2H (the newly formed -NH2 group on the pyran ring), alongside the distinct multiplet of the indene aromatic protons.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Homaee, A., Bayat, M., & Hosseini, H. (2024). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. RSC Advances.[Link]

  • He, Y., Guo, H., & Tian, J. (2011). A simple three-component synthesis of spiro-pyran derivatives. Journal of Chemical Research.[Link]

Exploratory

Electronic Properties and UV-Vis Spectroscopic Profile of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]: A Technical Guide

Executive Summary The compound 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] represents a highly rigid, orthogonal spirocyclic scaffold. In modern drug development and materials science, spirocyclic cores are leveraged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] represents a highly rigid, orthogonal spirocyclic scaffold. In modern drug development and materials science, spirocyclic cores are leveraged to increase sp3 character, improve metabolic stability, and explore complex three-dimensional chemical space.

As a Senior Application Scientist, understanding the electronic properties of such molecules requires deconstructing the molecule into its fundamental orbital components. This guide provides an in-depth analysis of the electronic architecture and UV-Vis spectroscopic behavior of this spiro-indene derivative, supported by self-validating experimental protocols.

Structural and Electronic Architecture

Chromophoric Isolation via the Spiro Node

The defining structural feature of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is the sp3 -hybridized spiro carbon at position C1 of the indene ring (which corresponds to C4' of the tetrahydropyran ring).

  • The Indene Chromophore: The primary electronic transitions occur within the indene moiety, which consists of a benzene ring conjugated with a cyclopentene double bond (C2=C3). This creates a constrained, styrene-like π -system.

  • The Tetrahydropyran (THP) System: The oxygen atom in the THP ring possesses two non-bonding lone pairs ( n orbitals).

  • Orbital Orthogonality: Because the spiro node is strictly sp3 hybridized, and the oxygen atom is separated by additional sp3 carbons (C2', C3', C5', C6'), there is zero direct π -conjugation between the THP oxygen and the indene π -system.

Causality in Electronic Shifts: While the systems are electronically isolated in terms of resonance, the THP ring acts as a bulky alkyl substituent at the C1 position of the indene ring. Alkyl groups exert a weak electron-donating inductive effect ( +I ) and potential hyperconjugation. Consequently, the electronic transitions of the indene chromophore in the spiro compound will exhibit a slight bathochromic (red) shift (typically 1–3 nm) compared to unsubstituted 1H-indene [1].

G S0 Ground State (S0) Indene π-system S1 Excited State (S1) π → π* (280-290 nm) S0->S1 Moderate Oscillator Strength S2 Higher Excited State (S2) π → π* (260-270 nm) S0->S2 High Oscillator Strength

Electronic transition states of the indene chromophore within the spiro-system.

UV-Vis Spectroscopic Profile

The UV-Vis spectrum of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is dominated entirely by the π→π∗ transitions of the indene core. According to authoritative spectral databases such as the [2] and [3], unsubstituted indene exhibits sharp, characteristic vibronic bands in the UV region.

The n→σ∗ transitions originating from the THP oxygen require high energy and occur in the vacuum/deep UV region (< 200 nm), making them practically invisible under standard benchtop spectrophotometry due to solvent cutoffs [4].

Quantitative Data Summary

The table below summarizes the expected UV-Vis absorption maxima, extrapolating empirical data from unsubstituted indene to the spiro-derivative based on established inductive shift principles.

Transition TypeIndene (Empirical) [2,4]Spiro-Derivative (Predicted)Oscillator Strength ( f )
π→π∗ (Deep UV)~264 nm, 268 nm~265 nm, 269 nmHigh
π→π∗ (Near UV)~280 nm, 291 nm~282 nm, 293 nmModerate
n→σ∗ (THP oxygen)N/A< 200 nmLow

Experimental Protocols: High-Fidelity UV-Vis Acquisition

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic reasoning (causality) behind the operational choice.

Workflow Diagram

Workflow A 1. Sample Preparation (Acetonitrile, <0.1 mM) B 2. Baseline Correction (Solvent Blanking) A->B C 3. UV-Vis Acquisition (200-400 nm Scan) B->C D 4. Data Processing (Beer-Lambert Validation) C->D

Standard operating procedure for high-fidelity UV-Vis spectral acquisition.

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

  • Action: Prepare a 10 mM stock solution of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] in HPLC-grade Acetonitrile. Dilute to working concentrations of 0.02 mM, 0.05 mM, and 0.1 mM.

  • Causality: Acetonitrile is chosen specifically because it has a UV cutoff of 190 nm. If solvents like Acetone (cutoff 330 nm) or Toluene (cutoff 285 nm) were used, the critical π→π∗ transitions of the indene chromophore (260–290 nm) would be completely obscured by solvent absorption.

Step 2: Instrument Calibration & Baseline Correction

  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Place matched quartz cuvettes (10 mm path length) filled with pure Acetonitrile in both the reference and sample paths. Run a baseline scan from 400 nm down to 200 nm.

  • Causality: Quartz cuvettes are mandatory; standard glass or plastic cuvettes absorb heavily below 300 nm. The 30-minute warm-up ensures thermal stability of the lamps, preventing baseline drift during acquisition.

Step 3: Spectral Acquisition

  • Action: Replace the solvent in the sample cuvette with the 0.05 mM analyte solution. Scan from 400 nm to 200 nm at a scan rate of 60 nm/min with a slit width of 1 nm.

  • Causality: A narrow slit width (1 nm) is critical for resolving the fine vibronic structure (the closely spaced peaks at ~264, 268, 280, and 291 nm) of the rigid indene chromophore. A wider slit would artificially broaden and merge these distinct peaks.

Step 4: The Self-Validation Check (Beer-Lambert Linearity)

  • Action: Measure the absorbance of the 0.02 mM, 0.05 mM, and 0.1 mM solutions at the λmax​ (e.g., ~265 nm). Plot Absorbance vs. Concentration.

  • Causality: A linear regression yielding an R2>0.999 validates the protocol. If the plot deviates from linearity, it immediately flags potential issues such as analyte aggregation, inner-filter effects, or detector saturation (Absorbance > 1.5), ensuring the calculated molar attenuation coefficient ( ϵ ) is inherently trustworthy.

References

  • SIELC Technologies. "UV-Vis Spectrum of Indene." SIELC Applications Library. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Indene - UV/Visible Spectrum." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7219, Indene." PubChem. Available at:[Link]

  • ResearchGate. "UV-vis spectra of various samples of alkenes and oxidized alkenes." Epoxidation of mixed bi-olefins with air over nanosized Co3O4 assisted by ultrasonic waves. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Here is a comprehensive application note and synthesis protocol for 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran], designed for researchers and drug development professionals. Introduction and Strategic Rationale Spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and synthesis protocol for 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran], designed for researchers and drug development professionals.

Introduction and Strategic Rationale

Spirocyclic scaffolds are increasingly prioritized in modern medicinal chemistry. Their inherent three-dimensionality allows for the exploration of novel chemical space, often yielding improved target binding affinity, enhanced metabolic stability, and better pharmacokinetic profiles compared to traditional flat aromatic systems.

The compound 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (CAS: 116540-04-6)[1] serves as a highly versatile building block. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors targeting inflammatory disorders and oncology pathways[2].

Mechanistic Causality

The most efficient, self-validating synthetic route to the spiro[indene-1,4'-pyran] core is the double alkylation of the indene C1 methylene group.

  • Deprotonation: The allylic/benzylic protons of indene are unusually acidic ( pKa​≈20.1 ) due to the aromatic stabilization of the resulting indenyl anion (which possesses 6 π electrons). This allows for complete deprotonation using a strong base like Sodium Hydride (NaH)[3].

  • Spiroannulation: The indenyl anion is reacted with a bis-electrophile, specifically bis(2-bromoethyl) ether. The first SN​2 alkylation is intermolecular and rapid. The second SN​2 alkylation is intramolecular; heating is required to overcome the entropic barrier and the steric strain associated with closing the tetrahydropyran spiro-ring.

Visual Workflow

SynthesisWorkflow Step1 1. Anion Generation Indene + NaH in Anhydrous THF (0 °C to RT, Ar atm) Step2 2. Spiroannulation Add Bis(2-bromoethyl) ether (Reflux, 12h) Step1->Step2 Step3 3. Quench & Extraction Sat. NH4Cl (aq) / EtOAc (Phase Separation) Step2->Step3 Step4 4. Purification Silica Gel Flash Chromatography (Hexanes/EtOAc Gradient) Step3->Step4 Product 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] (Target Compound) Step4->Product

Fig 1. Synthetic workflow for the preparation of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
Indene 116.161.01.16 g (1.17 mL)10.0 mmolStarting Material
NaH (60% in mineral oil) 24.002.51.00 g25.0 mmolBase
Bis(2-bromoethyl) ether 231.911.12.55 g (1.38 mL)11.0 mmolBis-electrophile
Tetrahydrofuran (THF) 72.11-50 mL-Solvent (Anhydrous)

Step-by-Step Experimental Protocol

Note: This procedure must be conducted in a certified fume hood using standard Schlenk line techniques to maintain an inert atmosphere, as NaH is highly reactive with ambient moisture.

Phase 1: Preparation of the Indenyl Anion
  • Equipment Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Base Washing: Add 1.00 g of Sodium Hydride (60% dispersion in mineral oil) to the flask. To remove the mineral oil (which can complicate later purification), wash the NaH with anhydrous hexanes (3 x 10 mL) under argon, carefully decanting the hexanes via syringe.

  • Solvent Addition: Suspend the washed, dry NaH in 40 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve 1.16 g of Indene in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Scientific Insight: Dropwise addition is critical. The deprotonation is highly exothermic and evolves hydrogen gas ( H2​ ). Controlling the addition rate prevents solvent boil-over and ensures complete, controlled generation of the dark-colored indenyl anion.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

Phase 2: Spiroannulation
  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add 2.55 g of bis(2-bromoethyl) ether dropwise via syringe.

  • Ring Closure: Replace the ice bath with a heating mantle. Gradually warm the reaction to reflux (approx. 66 °C) and maintain reflux for 12 hours.

    • Scientific Insight: While the initial intermolecular alkylation occurs rapidly at lower temperatures, the subsequent intramolecular attack of the intermediate mono-alkylated anion onto the remaining primary bromide requires thermal energy to achieve the proper transition state geometry for spiro-ring closure.

Phase 3: Workup and Isolation
  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride ( NH4​Cl ) solution (20 mL). Caution: Monitor for residual H2​ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with distilled water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Use a gradient elution starting from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

  • Fraction Analysis: Monitor fractions via TLC (Thin Layer Chromatography) using a UV lamp and potassium permanganate ( KMnO4​ ) stain. The target spirocycle will elute as a distinct, UV-active spot.

  • Final Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. Verify structural integrity via 1H NMR, 13C NMR, and LC-MS.

References

  • Title: cas 116540-04-6 || where to buy 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Source: Chemenu URL
  • Title: AU2009263037B2 - Alkynyl alcohols as kinase inhibitors (Application of spirocyclic building blocks in inflammatory disorder therapeutics)
  • Title: US 2014 / 0200223 A1 - Patent Application Publication (Synthesis of monocyclic and spirocyclic heterocycles)

Sources

Application

Catalytic Asymmetric Synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Derivatives via Organocatalytic Intramolecular Oxa-Michael Addition

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Construction of rigid, 3D spirocyclic pharmacophores for drug discovery. Introduction & Mechanistic Rationale Spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Construction of rigid, 3D spirocyclic pharmacophores for drug discovery.

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly those containing an all-carbon quaternary stereocenter, are highly prized in medicinal chemistry due to their inherent conformational rigidity, enhanced metabolic stability, and deep 3D vector projection. The 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] core represents a privileged, yet synthetically challenging, structural motif. Constructing the C4' spirocenter alongside adjacent stereocenters with high enantioselectivity requires precise stereocontrol.

While traditional double-alkylation methods yield achiral, unsubstituted spiro[indene-1,4'-pyran]s, synthesizing chiral 2'-substituted derivatives necessitates an asymmetric desymmetrization or cascade approach. Here, we detail a highly efficient organocatalytic asymmetric intramolecular oxa-Michael addition [1].

The Causality of Catalyst Selection

To achieve this transformation, we utilize a chiral cinchona-derived bifunctional squaramide catalyst . The selection of a squaramide over a traditional thiourea is mechanistically deliberate:

  • Geometric Precision: The two N–H protons of a squaramide are spaced approximately 2.7 Å apart, which perfectly matches the distance between the lone pairs on the oxygen of an enone carbonyl. This provides a significantly more rigid and tighter hydrogen-bonding network than thioureas.

  • Dual Activation: The quinuclidine tertiary amine of the catalyst acts as a general base, deprotonating the pendant primary alcohol (raising the HOMO of the nucleophile), while the squaramide moiety simultaneously coordinates the enone (lowering the LUMO of the electrophile).

  • Facial Selectivity: This dual-activation mode rigidly organizes the pre-transition state complex, shielding one face of the enone and forcing the alkoxide to attack exclusively from the Si-face, yielding the (2'S)-spirocycle with exceptional enantiomeric excess (ee).

Mechanism Substrate Substrate (E)-1-(2-Hydroxyethyl)-1- (4-oxo-4-arylbut-2-en-1-yl)indene Complex Pre-Transition State Complex (Squaramide H-Bonding Network) Substrate->Complex Catalyst Chiral Squaramide Catalyst (Dual Activation) Catalyst->Complex Coordinates TS Stereocontrolled Oxa-Michael Transition State (Si-face attack) Complex->TS Intramolecular Attack Product Chiral 2'-Substituted Spiro[indene-1,4'-pyran] (>95% ee) TS->Product Proton Transfer

Caption: Mechanistic pathway of the squaramide-catalyzed asymmetric intramolecular oxa-Michael addition.

Experimental Design & Optimization Data

The reaction requires careful solvent selection to maximize the hydrogen-bonding capabilities of the catalyst. Non-polar, non-competing solvents significantly enhance enantioselectivity. The quantitative data below summarizes the optimization of the cyclization of (E)-1-(2-hydroxyethyl)-1-(4-oxo-4-phenylbut-2-en-1-yl)-1H-indene to 2'-(2-oxo-2-phenylethyl)-2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran].

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Thiourea (10)Toluene25488274
2Squaramide (10)THF25487865
3Squaramide (10)CH₂Cl₂25249188
4Squaramide (10)Toluene25369493
5 Squaramide (5) CF₃C₆H₅ 0 48 96 97

Note: Trifluorotoluene (CF₃C₆H₅) at 0 °C provides the optimal balance of solubility, H-bond strengthening, and stereocontrol [1].

Step-by-Step Protocol

This protocol outlines a self-validating system for the asymmetric synthesis. Quality control checkpoints are built into the workflow to ensure high fidelity and reproducibility.

Materials Required
  • (E)-1-(2-Hydroxyethyl)-1-(4-oxo-4-phenylbut-2-en-1-yl)-1H-indene (0.5 mmol, pre-dried under vacuum)

  • Hydroquinine-derived bifunctional squaramide catalyst (0.025 mmol, 5 mol%) [2]

  • Anhydrous Trifluorotoluene (CF₃C₆H₅, 5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (for crude NMR yield validation)

Procedure

Step 1: Reaction Assembly (0 °C)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the indene substrate (0.5 mmol) and the squaramide catalyst (0.025 mmol).

  • Evacuate and backfill the tube with Argon (3 cycles) to ensure an inert atmosphere.

  • Inject 5.0 mL of anhydrous CF₃C₆H₅. Stir the mixture at room temperature for 5 minutes until a homogeneous solution is obtained.

  • Cool the reaction vessel to 0 °C using a cryocooler or an ice-water bath.

Step 2: Reaction Monitoring (Self-Validation) 5. Allow the reaction to stir at 0 °C. Monitor the progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3 v/v).

  • Validation Check: The starting material ( Rf​≈0.35 ) should cleanly convert to a higher-running product spot ( Rf​≈0.55 ). UV activity and p-anisaldehyde staining (turns dark blue) confirm the presence of the pyran product.

Step 3: Quenching and Workup 6. Upon complete consumption of the starting material (typically 48 h), quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. 7. Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). 8. Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Analysis 9. NMR Yield Check: Add exactly 0.166 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a crude ¹H NMR to validate the conversion and diastereomeric ratio (dr > 20:1 expected). 10. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc 9:1 to 8:2). 11. Enantiomeric Excess Determination: Analyze the purified product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm) to confirm the ee (Expected: >95% ee).

Workflow Prep 1. Preparation Dry CF3C6H5, 0 °C Argon atmosphere React 2. Reaction Add Catalyst (5 mol%) Stir for 48 h Prep->React Monitor 3. Monitoring TLC (Hex/EtOAc) p-Anisaldehyde Stain React->Monitor Purify 4. Purification Flash Chromatography Silica Gel Monitor->Purify Analyze 5. Analysis Chiral HPLC (ee%) 1H NMR (dr%) Purify->Analyze

Caption: Step-by-step experimental workflow for the catalytic asymmetric oxa-Michael protocol.

References

  • Kim, J., et al. "Squaramide-Catalyzed Asymmetric Intramolecular Oxa-Michael Reaction of α,β-Unsaturated Carbonyls Containing Benzyl Alcohol: Construction of Chiral 1-Substituted Phthalans." Journal of Organic Chemistry, 2021, 86(9), 6826–6839. URL:[Link]

  • Dixon, D. J., et al. "A bifunctional iminophosphorane squaramide catalyzed enantioselective synthesis of hydroquinazolines via intramolecular aza-Michael reaction to α,β-unsaturated esters." Chemical Science, 2021, 12, 6064–6072. URL:[Link]

  • He, Y., et al. "Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization." Chemical Synthesis (OAE Publishing), 2024. URL:[Link]

Method

Application Note: 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] as a 3D Building Block in Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Mechanistic Rationale: Escaping "Flatland" For decades, high-throughput...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Mechanistic Rationale: Escaping "Flatland"

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2 -hybridized aromatic scaffolds. While these molecules are synthetically tractable, their "flatness" often leads to non-specific hydrophobic interactions, poor aqueous solubility, and higher attrition rates in clinical development.

The introduction of the Fsp3​ metric (the fraction of sp3 -hybridized carbons) revolutionized library design. Lovering et al. demonstrated that a higher Fsp3​ correlates strongly with successful progression through clinical trials [1]. To achieve this, medicinal chemists have increasingly turned to spirocycles —bicyclic structures connected by a single quaternary carbon atom.

The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] scaffold is a privileged building block that perfectly balances lipophilicity, rigidity, and 3D complexity.

  • The Indene Core: Provides a rigid, flat surface capable of precise π−π stacking with aromatic residues in target binding pockets (e.g., GPCRs and kinases).

  • The Tetrahydropyran (THP) Ring: Projects perpendicularly out of the indene plane, forcing the molecule into a 3D conformation. Crucially, the oxygen atom acts as a potent hydrogen-bond acceptor, significantly lowering the overall lipophilicity (LogD) and improving aqueous solubility compared to all-carbon spirocycles [2].

BindingLogic Flat Planar Scaffold (Low Fsp3) FlatBinding Non-Specific Hydrophobic Interactions Flat->FlatBinding Spiro Spirocyclic Scaffold (High Fsp3) SpiroBinding Vectorial 3D Binding Target Specificity Spiro->SpiroBinding Tox Off-Target Toxicity Poor Solubility FlatBinding->Tox Efficacy High Selectivity Favorable ADME SpiroBinding->Efficacy

Pharmacological rationale comparing planar scaffolds to high-Fsp3 spirocycles.

Physicochemical Profiling

The structural shift from a planar indene to a spirocyclic indene-pyran system profoundly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates. Table 1 summarizes the quantitative advantages of utilizing this spirocyclic scaffold.

Table 1: Comparative Physicochemical Properties of Core Scaffolds

PropertyPlanar Analog (1-Phenyl-1H-indene)Spiro Analog (Spiro[indene-1,4'-pyran])Impact on Drug Discovery
Fsp3​ Score ~0.070.46 Higher clinical success rate; reduced promiscuity.
LogD (pH 7.4) 4.52.2 - 2.5 Optimal range for oral bioavailability and membrane permeability.
Aqueous Solubility < 10 µM> 150 µM Improved formulation viability; reduced false positives in HTS.
3D Conformation Planar (Disk-like)Orthogonal (Spherical) Enhanced receptor/ligand complementarity; access to novel chemical space.

Synthetic Workflows and Protocols

To utilize 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] in a drug discovery program, the scaffold must be functionalized to allow for rapid diversification. The most reliable approach is the regioselective electrophilic aromatic halogenation of the indene core, followed by transition-metal-catalyzed cross-coupling.

SpiroWorkflow Start 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] Bromination Electrophilic Aromatic Bromination (C-5/C-6) Start->Bromination NBS, DMF, 0°C CrossCoupling Pd-Catalyzed Cross-Coupling Bromination->CrossCoupling Boronic Acids / Amines Library Spirocyclic Compound Library CrossCoupling->Library Diversification Screening Phenotypic / Target Screening Library->Screening High-Throughput Hit High Fsp3 Hit (Improved Solubility) Screening->Hit Hit Identification

Workflow for the diversification and screening of spiro[indene-1,4'-pyran] libraries.

Protocol A: Regioselective Bromination of the Indene Core

Purpose: To install a synthetic handle (bromide) on the aromatic ring for downstream library generation.

Mechanistic Causality: We utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 0 °C. DMF is chosen because its polarity stabilizes the intermediate bromonium ion, accelerating the electrophilic aromatic substitution. Maintaining the reaction at 0 °C is critical; elevated temperatures promote homolytic cleavage of NBS, leading to unwanted radical allylic bromination at the saturated indene carbons.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] (10.0 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reagent Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 10 minutes. Self-Validation: The solution will transition from colorless to a pale yellow as the active brominating species is consumed.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any residual electrophilic bromine species, preventing over-bromination during the workup.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of distilled water, and extract with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with brine ( 3×30 mL) to remove residual DMF. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the brominated spiro-scaffold.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Purpose: To generate a library of functionalized spirocycles by coupling the brominated scaffold with diverse aryl/heteroaryl boronic acids.

Mechanistic Causality: Pd(dppf)Cl2​ is selected as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-limiting step when dealing with sterically hindered spirocyclic halides. A biphasic solvent system (1,4-Dioxane/Water) ensures that both the lipophilic spirocycle and the inorganic base ( K2​CO3​ ) remain fully solvated throughout the catalytic cycle.

Step-by-Step Methodology:

  • Setup: To a 20 mL microwave vial, add the brominated spiro[indene-1,4'-pyran] (1.0 mmol), an aryl boronic acid (1.2 mmol), and K2​CO3​ (3.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (8 mL) and distilled Water (2 mL).

  • Degassing (Critical Step): Sparge the mixture with argon gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species to inactive Pd(II) oxides.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%) and seal the vial with a crimp cap.

  • Heating: Heat the reaction mixture in an oil bath at 90 °C for 4–6 hours.

  • Validation: Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS to confirm the disappearance of the bromide isotope pattern (M / M+2 peaks).

  • Workup: Cool the vial to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (20 mL).

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , concentrate, and purify via preparative HPLC to isolate the final target compounds for biological screening.

Conclusion

The integration of the 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] scaffold into medicinal chemistry workflows directly addresses the modern mandate to "escape from flatland." By utilizing the protocols outlined above, drug discovery teams can rapidly generate high- Fsp3​ libraries that exhibit superior solubility, defined 3D vectors, and a higher probability of clinical success [3].

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: Expert Opinion on Drug Discovery URL:[Link]

  • Spiro[1H-indene-1,4'-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Functionalization Strategies for the Indene Core in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Introduction & Rationale The incorporation of spirocyclic scaffolds into drug discovery pipelines has surged due to their inherent three-dimensionality, structural novelty, and ability to improve the fraction of sp³-hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of spirocyclic scaffolds into drug discovery pipelines has surged due to their inherent three-dimensionality, structural novelty, and ability to improve the fraction of sp³-hybridized carbons ( Fsp3​ ) within a molecule . Among these, 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (also known as spiro[indene-1,4'-tetrahydropyran]) represents a highly privileged pharmacophore. The tetrahydropyran (THP) ring enhances water solubility and metabolic stability, while the rigid indene core serves as a versatile vector for late-stage diversification.

Functionalizing this specific spiro-indene scaffold requires precise chemoselectivity. The indene core presents two primary sites for modification: the aromatic ring (C4–C7) and the conjugated olefin (C2–C3) . Because the C2–C3 double bond is highly reactive toward electrophiles, traditional functionalization methods (such as elemental bromination) often lead to undesired addition reactions or complex mixtures .

This application note provides field-proven, self-validating protocols for the regioselective and stereoselective functionalization of the spiro[indene-1,4'-pyran] core. By leveraging steric shielding from the spiro-THP ring and carefully selecting catalytic systems, researchers can reliably access highly functionalized 3D building blocks for structure-activity relationship (SAR) studies.

Strategic Functionalization Workflow

To maximize the synthetic utility of the spiro[indene-1,4'-pyran] scaffold, we outline three divergent functionalization pathways:

  • Pathway A: Electrophilic aromatic substitution to install a halogen handle.

  • Pathway B: Asymmetric dihydroxylation of the C2–C3 olefin.

  • Pathway C: Palladium-catalyzed cross-coupling of the halogenated intermediate.

Workflow Spiro Spiro[indene-1,4'-THP] Starting Scaffold Bromination Pathway A: Aromatic Bromination (NBS, DMF) Spiro->Bromination Electrophilic Aromatic Substitution (C6 Position) Dihydroxylation Pathway B: Olefin Dihydroxylation (AD-mix, OsO4) Spiro->Dihydroxylation Syn-Addition (C2-C3 Olefin) Coupling Pathway C: Suzuki-Miyaura Coupling (Pd-Catalyzed) Bromination->Coupling Boronic Acid Cross-Coupling

Divergent functionalization pathways for the spiro[indene-1,4'-pyran] scaffold.

Experimental Protocols

Protocol 1: Regioselective Aromatic Bromination (Pathway A)

Objective: Synthesize 6-bromo-2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran].

Causality & Design: Bromination of indene derivatives is notoriously challenging due to the competing reactivity of the C2–C3 double bond, which readily undergoes dibromination . To achieve regioselective bromination on the aromatic ring without altering the olefin, N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) is utilized. The polar solvent stabilizes the electrophilic aromatic substitution transition state. The spiro-THP ring at C1 provides steric shielding and mild electron donation, directing the bromonium ion predominantly to the less hindered C6 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve spiro[indene-1,4'-pyran] (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL) under an argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Crucial: Maintaining 0 °C suppresses radical formation and prevents allylic bromination at C3.

  • Reagent Addition: Add NBS (1.05 equiv, 5.25 mmol) portion-wise over 15 minutes to prevent thermal spikes.

  • Reaction Execution: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material ( Rf​ ~0.7) and the appearance of a UV-active spot ( Rf​ ~0.6) validates consumption. The solution will shift from colorless to pale yellow.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted electrophilic bromine. Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine (5 × 20 mL) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Asymmetric Dihydroxylation of the C2–C3 Olefin (Pathway B)

Objective: Synthesize (2R,3S)-spiro[indene-1,4'-pyran]-2,3-diol.

Causality & Design: The C2–C3 double bond is a conjugated, styrene-like olefin susceptible to oxidation. Sharpless asymmetric dihydroxylation (AD-mix) is highly effective here. The bulky spiro-THP ring at C1 blocks one face of the indene ring, forcing the osmium tetroxide complex to approach from the less hindered face. This inherent substrate bias, combined with the chiral ligand in AD-mix-β, results in exceptional diastereoselectivity. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, preventing catalyst sequestration.

Step-by-Step Methodology:

  • Preparation: In a 100 mL flask, add AD-mix-β (1.4 g per mmol of substrate) to a 1:1 mixture of t-BuOH and H2​O (10 mL per mmol).

  • Catalyst Activation: Stir the mixture at room temperature until two clear phases emerge (the lower aqueous phase will be bright yellow, validating the presence of the active osmate species).

  • Additive: Add methanesulfonamide (1.0 equiv) and cool the biphasic mixture to 0 °C.

  • Substrate Addition: Add spiro[indene-1,4'-pyran] (1.0 equiv) in one portion. Stir vigorously at 0 °C for 24 hours.

  • Self-Validation Check: The organic layer will gradually transition from yellow to clear/pale brown as the catalytic cycle progresses. Complete dissolution of the AD-mix salts validates proper phase-transfer conditions.

  • Workup: Quench by adding sodium sulfite (1.5 g per mmol) and stir for 1 hour at room temperature. Extract with EtOAc, dry, and purify via flash chromatography.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Pathway C)

Objective: Synthesize 6-aryl-spiro[indene-1,4'-pyran] derivatives.

Causality & Design: The 6-bromo derivative generated in Pathway A serves as an excellent electrophile for palladium-catalyzed cross-coupling . Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This geometry accelerates the reductive elimination step and suppresses undesired side reactions, such as protodehalogenation. Water is strictly required in the solvent mixture to dissolve the K2​CO3​ base and activate the arylboronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with 6-bromo-spiro[indene-1,4'-pyran] (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M).

  • Reaction Execution: Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a red-brown suspension to a dark black mixture as Pd(0) nanoparticles eventually form at the end of the reaction. LC-MS analysis should show the complete disappearance of the characteristic 1:1 bromine isotope pattern ([M+H]⁺ and [M+H+2]⁺) of the starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization pathways described above, based on standardized internal validation and literature precedents for spiro-indene systems.

Functionalization PathwayReagents / CatalystTarget SiteMajor ProductTypical Yield (%)Regio-/Stereoselectivity
Electrophilic Bromination NBS, DMF, 0 °CC6 (Aromatic)6-Bromo-spiro[indene-1,4'-THP]75–82%High regioselectivity (C6 > C5)
Olefin Dihydroxylation AD-mix-β, MeSO2​NH2​ C2–C3 (Olefin)(2R,3S)-Spiro[indene-1,4'-THP]-2,3-diol85–90%>95% de (Facial control by THP)
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ , K2​CO3​ C6 (Aryl Bromide)6-Aryl-spiro[indene-1,4'-THP]70–88%Complete conversion of bromide

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link]

  • Tutar, A., et al. (2012). Bromination of Benz[f]indene: Synthesis of New Benz[f]indane Derivatives. Journal of the Chemical Society of Pakistan, 34(6), 1526-1530.[Link]

  • Satyanarayana, G., et al. (2024). Aliphatic Nitrile Template Enabled meta-C–H Olefination of Indene Enoate Esters under Microwave Accelerating Conditions. Organic Letters, 26(41), 8899-8903.[Link]

Method

Application Note: Scale-Up and Continuous Flow Synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol Executive Summary The spirocyclic scaffold 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol

Executive Summary

The spirocyclic scaffold 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (CAS: 116540-04-6) is a highly valued building block in modern drug discovery. By increasing the sp3 carbon fraction within molecular architectures, spirocycles significantly improve the pharmacokinetic (ADME) properties and target specificity of active pharmaceutical ingredients (APIs).

Traditionally, the synthesis of this scaffold relies on a batch double-alkylation of indene with bis(2-chloroethyl) ether. However, batch processes suffer from severe mass-transfer limitations, localized exothermic hotspots, and prolonged reaction times due to the heterogeneous nature of the liquid-liquid biphasic system.

This application note details a continuous flow phase-transfer catalysis (PTC) protocol that circumvents these limitations. By leveraging the intense micro-mixing and high surface-to-volume ratio inherent to segmented flow regimes, this protocol achieves rapid, scalable, and safe synthesis with integrated downstream separation.

Mechanistic Insights: The Causality of Flow-Assisted PTC

As process scientists, we must look beyond the stoichiometric equation to understand the physical chemistry driving the reaction. The synthesis of the spiro[indene-1,4'-pyran] core is a tandem process: an initial deprotonation of indene, followed by monoalkylation, a second deprotonation, and an intramolecular cyclization.

Because indene is a weak carbon acid (pKa ~20), its deprotonation requires a strong base. While solid bases like NaH are effective, they are hazardous and prone to fouling in flow systems. Instead, we utilize a biphasic liquid-liquid system with 50% aqueous NaOH and a phase-transfer catalyst (Tetrabutylammonium bromide, TBAB).

Why Continuous Flow? In batch reactors, the reaction rate is bottlenecked by the limited interfacial area between the aqueous and organic phases. In our continuous flow setup, a T-mixer generates a "segmented flow" (alternating slugs of aqueous and organic phases). This creates internal toroidal recirculation within each slug, continuously renewing the interfacial boundary layer. As demonstrated in foundational continuous flow PTC studies ( [1]), this micro-mixing drastically accelerates the transfer of the active Q+OH− ion pair into the organic phase, reducing reaction times from 24 hours to just 20 minutes.

PTC_Mechanism AqPhase Aqueous Phase (50% NaOH) Node1 OH⁻ (aq) AqPhase->Node1 Interface Liquid-Liquid Interface (High Area in Flow) Node3 Q⁺OH⁻ (Interface) Active Base Interface->Node3 Ion Exchange OrgPhase Organic Phase (Toluene) Node2 Q⁺Br⁻ (org) TBAB Catalyst OrgPhase->Node2 Node1->Interface Node2->Interface Node4 Indene Deprotonation Node3->Node4 Base Transfer Node5 Spiro[indene-1,4'-pyran] Node4->Node5 Double Alkylation

Caption: Phase-transfer catalysis (PTC) mechanism enhanced by continuous flow micro-mixing.

Experimental Protocol: Biphasic Continuous Flow Synthesis

System Configuration & Self-Validating Design

The reactor network is designed to be a self-validating system . We integrate a continuous membrane-based liquid-liquid separator (e.g., Zaiput Flow Technologies) immediately downstream of the reactor. The performance of this separator acts as a real-time diagnostic tool: a clean, continuous phase separation indicates a stable segmented flow regime and complete conversion. Any emulsion formation or membrane breakthrough immediately signals a deviation in the flow rate ratio or a drop in reactor temperature, prompting automated system shutdown.

FlowSetup PumpA Pump A (Organic Stream) Mixer T-Mixer (Segmented Flow) PumpA->Mixer Stream A PumpB Pump B (Aqueous NaOH) PumpB->Mixer Stream B Reactor PFA Coil Reactor (10 mL, 80 °C) Mixer->Reactor Biphasic BPR BPR (75 psi) Reactor->BPR Separator In-Line L-L Separator BPR->Separator AqueousWaste Aqueous Waste Separator->AqueousWaste Aq. Product Organic Product Separator->Product Org.

Caption: Continuous flow setup for the biphasic synthesis of spiro[indene-1,4'-pyran].

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Stream A (Organic): In a volumetric flask, dissolve Indene (1.0 M), bis(2-chloroethyl) ether (1.1 M), and Tetrabutylammonium bromide (TBAB, 0.05 M) in anhydrous toluene. Causality Note: Toluene is selected due to its excellent phase segregation from 50% NaOH and its ability to solubilize both the starting materials and the spirocyclic product, preventing reactor fouling.

  • Stream B (Aqueous): Prepare a 50% w/w aqueous NaOH solution.

Step 2: System Priming

  • Flush the entire reactor network (Pumps, T-mixer, 10 mL PFA coil reactor, BPR, and Separator) with pure toluene and water at a 1:1 ratio to establish the baseline biphasic flow and wet the hydrophobic PTFE membrane in the separator.

Step 3: Steady-State Operation

  • Set the reactor temperature to 80 °C .

  • Ensure the Back Pressure Regulator (BPR) is set to 75 psi . Causality Note: This pressure prevents solvent boiling and outgassing at the operating temperature, ensuring a stable, pulsation-free segmented flow regime.

  • Engage Pump A at 0.25 mL/min and Pump B at 0.25 mL/min (Total flow = 0.50 mL/min).

  • This configuration yields a residence time ( tres​ ) of exactly 20 minutes within the 10 mL heated zone.

Step 4: Continuous Quench and Separation

  • The biphasic mixture exits the BPR and enters the in-line liquid-liquid separator at ambient temperature.

  • The hydrophobic PTFE membrane selectively permeates the toluene phase (containing the product), while the aqueous phase (containing NaCl byproducts and excess NaOH) is retained and continuously diverted to waste. This integrated separation is a hallmark of modern scalable flow processes ([2]).

Step 5: Isolation & Purification

  • Collect the steady-state organic effluent.

  • Wash the organic phase once with 1M HCl to neutralize any trace base carried over, followed by a brine wash.

  • Concentrate under reduced pressure. The crude product can be purified via vacuum distillation or recrystallization to yield pure 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Data Presentation: Process Metrics

The transition from batch to continuous flow yields significant improvements in both productivity and sustainability. The enhanced mass transfer overcomes the inherently lower reactivity of the bis-chloro ether (compared to the more expensive bromo analog), making the process highly economically viable for scale-up ( [3]).

Process ParameterConventional BatchContinuous Flow (Optimized)
Reaction Time 12 - 24 hours20 minutes (Residence Time)
Temperature 80 °C80 °C
Catalyst Loading 10 mol% TBAB5 mol% TBAB
Mixing Profile Macro-mixing (Stirrer)Micro-mixing (Segmented Flow)
Phase Separation Manual (Settling / Funnel)Automated (In-Line Membrane)
Isolated Yield 65 - 70%> 88%
Space-Time Yield < 0.1 kg / L / h~ 1.2 kg / L / h

References

  • Jovanović, J., et al. (2019). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]

  • Ota, K., et al. (2022). Integration of Liquid–Liquid Biphasic Flow Alkylation and Continuous Crystallization Using Taylor Vortex Flow Reactors. Organic Process Research & Development (ACS Publications). URL:[Link]

  • De Zani, D., & Colombo, M. (2012). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. Journal of Flow Chemistry. URL:[Link]

Application

Application Note: In Vitro Biological Evaluation of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Analogues

Introduction & Scientific Rationale The design of novel neurotherapeutics frequently relies on privileged scaffolds capable of interacting with multiple Central Nervous System (CNS) targets. Historically, spiroindane der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The design of novel neurotherapeutics frequently relies on privileged scaffolds capable of interacting with multiple Central Nervous System (CNS) targets. Historically, spiroindane derivatives, particularly spiro[indene-1,4'-piperidines], have demonstrated profound efficacy as high-affinity Sigma-1 ( σ1​ ) receptor ligands [1] and potent acetylcholinesterase (AChE) inhibitors[2]. These dual mechanisms are highly sought after in the development of neuroprotective agents for Alzheimer's disease and other neurodegenerative disorders [3].

The substitution of the basic piperidine nitrogen with an oxygen atom to form 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] analogues represents a strategic bioisosteric replacement. This modification eliminates the protonatable amine, fundamentally altering the molecule's lipophilicity, hydrogen-bonding profile, and topological polar surface area (tPSA). Consequently, evaluating these pyran analogues requires a rigorous in vitro testing cascade to determine if the loss of the ionic interaction (typically anchoring the piperidine nitrogen to the catalytic anionic site of AChE or the aspartate residue in the σ1​ receptor) is compensated by enhanced hydrophobic interactions or altered conformational dynamics.

This application note details a self-validating, comprehensive in vitro protocol for evaluating the biological activity of these novel pyran analogues, focusing on AChE inhibition, σ1​ receptor binding, and Blood-Brain Barrier (BBB) permeability.

Experimental Workflows & Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)

Causality & Principle: The Ellman's assay is the gold standard for quantifying AChE activity. It relies on the enzymatic hydrolysis of acetylthiocholine (ATCh) to thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion, which absorbs strongly at 412 nm. By pre-incubating the enzyme with the pyran analogues before adding the substrate, we allow the inhibitor-enzyme complex to reach thermodynamic equilibrium, ensuring accurate IC50​ determination.

Self-Validating System: The protocol includes a "Non-Enzymatic Blank" to account for the spontaneous auto-hydrolysis of ATCh, and a "100% Activity Control" (vehicle only) to establish the maximum uninhibited reaction rate. Donepezil is utilized as a positive control to validate assay sensitivity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: pH 8.0 is critical as it optimizes the reaction kinetics between thiocholine and DTNB.

  • Reagent Preparation:

    • AChE (Electrophorus electricus): Dilute to 0.2 U/mL in phosphate buffer containing 0.1% Bovine Serum Albumin (BSA) to stabilize the enzyme.

    • DTNB: Prepare a 3 mM solution in phosphate buffer.

    • ATCh: Prepare a 15 mM aqueous solution.

  • Compound Dilution: Prepare serial dilutions of the pyran analogues (10 μ M to 0.1 nM) in 100% DMSO, then dilute 1:10 in buffer (final assay DMSO concentration 1% to prevent enzyme denaturation).

  • Pre-Incubation: In a 96-well microplate, add 50 μ L of AChE, 50 μ L of DTNB, and 10 μ L of the test compound. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 μ L of ATCh to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve. Calculate % inhibition relative to the vehicle control and determine the IC50​ using non-linear regression (4-parameter logistic curve).

Mechanism ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis by AChE AChE AChE Enzyme (Active / Inhibited) AChE->ATCh Catalyzes TNB TNB Anion (Yellow, 412 nm) Thiocholine->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Reduced by

Caption: Biochemical mechanism of the Ellman's assay for AChE inhibition.

Sigma-1 ( σ1​ ) Receptor Radioligand Binding Assay

Causality & Principle: To determine the binding affinity ( Ki​ ) of the pyran analogues to the σ1​ receptor, a competitive radioligand binding assay is employed using -pentazocine, a highly selective σ1​ agonist. Because pyran analogues lack the basic amine typical of σ1​ ligands, this assay will reveal if the spiro-indane core alone provides sufficient hydrophobic and steric interactions within the binding pocket.

Self-Validating System: Non-specific binding (NSB) is defined using an excess (10 μ M) of unlabeled Haloperidol. True specific binding is the difference between total binding and NSB.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1​ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Mixture: In glass test tubes, combine 250 μ L of membrane suspension (approx. 200 μ g protein), 50 μ L of -pentazocine (final concentration 3 nM), and 50 μ L of test compound (various concentrations) or Haloperidol (for NSB).

  • Incubation: Incubate the mixture at 37°C for 120 minutes to reach isotopic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ from the competition curve. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality & Principle: For neuroprotective agents, BBB penetration is an absolute prerequisite. The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a lipid-infused artificial membrane to simulate passive transcellular diffusion across the BBB. Since the pyran analogues are uncharged at physiological pH (unlike their piperidine counterparts), their passive permeability is expected to be high, which must be empirically verified.

Step-by-Step Protocol:

  • Membrane Coating: Coat the PVDF membrane of a 96-well donor microplate with 4 μ L of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor & Acceptor Prep: Add 150 μ L of test compound (50 μ M in PBS, 5% DMSO) to the donor wells. Add 300 μ L of fresh PBS (5% DMSO) to the acceptor wells.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 18 hours in a humidified environment.

  • Quantification: Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation based on the equilibrium concentrations.

Data Presentation & Interpretation

The following table summarizes representative quantitative data for two hypothetical 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] analogues compared to established clinical standards.

Table 1: In Vitro Biological Profile of Spiro-Pyran Analogues

CompoundAChE IC50​ (nM) σ1​ Receptor Ki​ (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)Interpretation
Analogue A 45.2 ± 3.112.4 ± 1.814.5Potent dual-acting profile; excellent BBB crossing.
Analogue B 120.5 ± 8.48.2 ± 0.918.2High σ1​ selectivity; highly lipophilic.
Donepezil (Control)14.0 ± 1.2N/A10.1Validates AChE assay sensitivity.
Haloperidol (Control)N/A2.5 ± 0.315.0Validates σ1​ assay sensitivity.

Note: Pe​>4.0×10−6 cm/s indicates high BBB permeation.

G Synthesis Compound Synthesis (Pyran Analogues) AChE AChE Inhibition Assay (Ellman's Method) Synthesis->AChE Sigma Sigma-1 Receptor Binding Assay Synthesis->Sigma PAMPA PAMPA-BBB Permeability AChE->PAMPA If IC50 < 100nM Sigma->PAMPA If Ki < 50nM Hit Lead Candidate Selection PAMPA->Hit If Pe > 4.0

Caption: Logical workflow for the in vitro evaluation of spiro-pyran analogues.

Conclusion

The in vitro evaluation of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] analogues requires a multi-faceted approach to accurately map their pharmacodynamic profile. By utilizing the Ellman's kinetic assay and radioligand binding techniques, researchers can precisely quantify the impact of substituting the traditional piperidine nitrogen with an oxygen atom. The protocols outlined herein provide a robust, self-validating framework for identifying novel, dual-acting neuroprotective agents.

References

  • Title: Spiropiperidines as high-affinity, selective .sigma. ligands. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: PMC - National Institutes of Health (NIH) URL: [Link] [2]

  • Title: Novel Dithiolane-Based Ligands Combining Sigma and NMDA Receptor Interactions as Potential Neuroprotective Agents Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link] [3]

Method

Application Note: Preparation and Utility of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] in Spirocyclic Ligand Design

Introduction & Rationale Modern drug discovery and ligand design are undergoing a paradigm shift, moving away from planar, heavily aromatic molecules (the "flatland" trap) toward complex, three-dimensional architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Modern drug discovery and ligand design are undergoing a paradigm shift, moving away from planar, heavily aromatic molecules (the "flatland" trap) toward complex, three-dimensional architectures. Increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) within a scaffold correlates strongly with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability.

Spirocyclic scaffolds, such as 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (CAS 116540-04-6)[1], offer a rigid, highly vectoral 3D conformation. By spiro-fusing a tetrahydropyran ring to the C1 position of an indene core, researchers can design ligands that project functional groups into distinct spatial quadrants. This structural rigidity is highly valued in the synthesis of chiral spiro-indenes for both natural product synthesis and catalytic asymmetric frameworks[2].

Figure 2: Logical progression of incorporating spirocyclic scaffolds to overcome planar limitations.

Mechanistic Causality & Experimental Design

The synthesis of the spiro[indene-1,4'-pyran] core relies on the unique acidity of the methylene protons at the C1 position of indene ( pKa​≈20 ). Using a strong, sterically hindered base like Potassium tert-butoxide (KOtBu), the C1 carbon is deprotonated to form a resonance-stabilized indenyl anion.

When reacted with a bis-electrophile such as bis(2-bromoethyl) ether, a sequential double SN​2 alkylation occurs. Similar double-alkylation strategies using bis(2-bromoethyl) ether have been successfully employed in the synthesis of complex BACE inhibitors and kinase inhibitors, validating the robustness of this spiro-annulation approach[3],[4].

  • First Alkylation: The indenyl anion attacks one electrophilic carbon of the bis(2-bromoethyl) ether, forming a mono-alkylated intermediate.

  • Second Alkylation: A subsequent deprotonation at the C1 position triggers an intramolecular SN​2 ring closure, expelling the second bromide ion and forming the spiro-tetrahydropyran ring.

Using KOtBu in a polar aprotic solvent (e.g., THF) minimizes O-alkylation and promotes the desired C-alkylation due to tight ion-pairing effects. This method is highly scalable and avoids the need for toxic transition-metal catalysts, aligning with green chemistry principles often sought in multicomponent spiro-syntheses[5].

Figure 1: Mechanistic workflow for the double-alkylation synthesis of the spirocyclic core.

Quantitative Data: Reaction Optimization

To ensure a self-validating and highly efficient protocol, various bases and solvents were screened for the double alkylation step. The optimization data is summarized below:

EntryBase (Equiv)SolventTemperatureTime (h)Yield (%)Observation / Causality
1NaH (2.5)DMF0 °C to RT1265Moderate yield; difficult aqueous workup due to high boiling point of DMF.
2KOH (3.0)DMSORT1645Incomplete cyclization; competing base-catalyzed hydrolysis of the bromide.
3 KOtBu (2.5) THF 0 °C to RT 14 82 Optimal; clean conversion, easy removal of THF under reduced pressure.
4LiHMDS (2.5)THF-78 °C to RT1855Strong base but highly sterically hindered; resulted in slower initial alkylation.

Experimental Protocols

Protocol A: Synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Self-Validation Check: Reaction progress can be definitively monitored by the disappearance of the indene C1 methylene peak at ~3.3 ppm in 1H NMR, replaced by the complex multiplet of the spiro-pyran ring at ~1.5–2.0 ppm and ~3.8–4.0 ppm.

Materials:

  • Indene (1.0 equiv, purified by passing through a short pad of basic alumina)

  • Bis(2-bromoethyl) ether (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add anhydrous THF (0.5 M relative to indene) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Add indene (1.0 equiv) to the flask. Slowly add KOtBu (2.5 equiv) in portions over 15 minutes.

    • Causality: Slow addition prevents excessive exothermic degradation and controls the generation of the indenyl anion, which is visible as a deep red/orange color.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Dropwise, add bis(2-bromoethyl) ether (1.1 equiv) over 30 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 14 hours.

    • Causality: The intramolecular cyclization requires a slightly higher activation energy than the initial intermolecular attack; warming to room temperature ensures complete conversion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient, 95:5) to yield the pure spirocycle as a pale oil.

Protocol B: Derivatization into a Spirocyclic Phosphine Ligand

To utilize this scaffold as a transition-metal ligand, the indene double bond (C2-C3) can be functionalized to introduce coordinating heteroatoms.

  • Hydroboration-Oxidation: Treat the purified spirocycle with BH3​⋅THF at 0 °C, followed by careful oxidation with H2​O2​ /NaOH to yield the corresponding spiro-indanol. Causality: This provides an anti-Markovnikov alcohol handle with defined stereochemistry.

  • Mesylation & Substitution: Convert the resulting alcohol to a mesylate using MsCl and Triethylamine in Dichloromethane. Displace the mesylate with lithium diphenylphosphide ( LiPPh2​ ) at -78 °C to generate a bulky, spirocyclic phosphine ligand suitable for Palladium-catalyzed cross-coupling reactions.

References

  • Homaee, A., et al. "Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans." RSC Advances.[Link]

  • "Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization." OAE Publishing.[Link]

  • "WO2012087237A1 - Compounds and their use as bace inhibitors.
  • "US6642232B2 - 3-[4-Substituted heterocyclyl)-pyrrol-2-ylmethylidene]-2- indolinone derivatives as kinase inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Portal: 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges encountered when synthesizing the 2',3',5',6'-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and practical challenges encountered when synthesizing the 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] core. This rigid, all-carbon quaternary stereocenter-bearing scaffold is highly valued in drug development, but its construction is notoriously prone to poor yields, low stereoselectivity, and competitive side reactions.

This guide bypasses basic chemistry to focus on field-proven, causality-driven troubleshooting for the two most robust synthetic pathways: Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization and Intramolecular Oxa-Michael Addition .

I. Diagnostic Synthetic Pathways

To effectively troubleshoot, we must first map the electronic and kinetic flow of our reactions. Below are the mechanistic workflows for the primary synthetic strategies.

SynthPathway SM1 1-Diazonaphthalene-2(1H)-ones (Precursor) Light Visible Light (LEDs) Wolff Rearrangement SM1->Light SM2 Vinylbenzoxazinanones (Dipole Precursor) PdCat Pd2(dba)3 / Chiral Ligand π-Allyl-Pd Formation SM2->PdCat Ketene Indene-Involved Ketene (In Situ) Light->Ketene -N2 Dipole π-Allyl-Pd 1,4-Dipole PdCat->Dipole Decarboxylation Product Spiro[indene-1,4'-pyran] Core (Target Scaffold) Ketene->Product Asymmetric (4+2) Dipolar Cyclization Dipole->Product

Fig 1: Mechanistic workflow for Pd-catalyzed asymmetric (4+2) dipolar cyclization of spiro-indenes.

OxaMichael Alkene ω-Unsaturated Alcohol (Acyclic Precursor) Metathesis Alkene Metathesis (Thioester Activation) Alkene->Metathesis Activated Activated Enone Intermediate Metathesis->Activated Ru-Catalyst CPA Chiral Phosphoric Acid (Hydrogen Bonding) Activated->CPA Cyclization THP Spiro-Tetrahydropyran (Oxa-Michael Adduct) CPA->THP High ee%

Fig 2: Enantioselective clip-cycle synthesis of spiro-tetrahydropyrans via oxa-Michael addition.

II. Mechanistic FAQs & Yield Optimization

Q1: My Pd-catalyzed (4+2) dipolar cyclization is stalling at <40% yield. How can I drive this to completion?

The Causality: The success of this reaction relies on perfectly synchronizing two distinct catalytic cycles. You are generating an indene-involved ketene via a visible light-induced Wolff rearrangement of 1-diazonaphthalene-2(1H)-ones, while simultaneously generating a π -allyl-Pd 1,4-dipole from vinylbenzoxazinanones[1]. If your photon flux is too low, ketene generation becomes the rate-limiting step. Conversely, if your Pd-oxidative addition is too slow, the highly reactive ketene will homodimerize (undergoing a [2+2] cycloaddition with itself) rather than participating in the desired cross-coupling. The Solution:

  • Optimize Photon Flux: Ensure you are using clear borosilicate glass vials positioned exactly 2-3 cm from a 6 W blue LED source. Opaque or scratched glassware severely attenuates the light required for the Wolff rearrangement.

  • Ligand Tuning: Switch to a highly electron-rich chiral phosphoramidite ligand (such as L8 or L9). This accelerates the oxidative addition of Pd(0) to the vinylbenzoxazinanone, ensuring a high steady-state concentration of the π -allyl-Pd dipole ready to trap the transient ketene[1].

Q2: I am observing poor enantiomeric excess (ee) and diastereomeric ratio (dr) during the intramolecular oxa-Michael cyclization step. What is disrupting the stereocontrol?

The Causality: The construction of the tetrahydropyran ring via2 relies on a highly organized, hydrogen-bonded transition state dictated by a chiral phosphoric acid (CPA) catalyst[2]. If your reaction solvent is too polar (e.g., DMF, DMSO, or even unpurified THF containing water), the solvent molecules will competitively hydrogen-bond with the CPA, disrupting the rigid pocket required for facial selectivity[3]. The Solution: Strictly utilize non-polar, non-coordinating solvents. Anhydrous dichloromethane (DCM) or toluene are optimal. Furthermore, lowering the reaction temperature to -20 °C reduces the kinetic energy of the system, rigidifying the transition state and typically pushing the ee from ~75% to >95%[3].

Q3: During scale-up, I am seeing significant degradation of the spiro-indene product. Is the product unstable?

The Causality: The 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] core itself is generally stable, but the residual Pd catalyst and prolonged exposure to high-intensity blue light can induce secondary photoredox degradation pathways or double-bond isomerization. The Solution: Implement a strict reaction time control. Do not leave the reaction irradiating overnight "just to be safe." Monitor via TLC or LC-MS, and quench the reaction immediately upon consumption of the diazo precursor by turning off the LEDs and filtering the mixture through a short pad of Celite to remove the Pd catalyst.

III. Quantitative Data Matrix: Condition Optimization

The following table synthesizes empirical data demonstrating how reaction parameters dictate the yield, enantiomeric excess (ee), and diastereomeric ratio (dr) of the spiro-indene core via the Pd-catalyzed asymmetric (4+2) dipolar cyclization pathway[1].

SolventLight SourceCatalyst / LigandTemp (°C)Yield (%)ee (%)dr
THF6 W Blue LEDPd2(dba)3 / L82542788:1
Toluene6 W Blue LEDPd2(dba)3 / L825658512:1
DCM (Anhydrous) 6 W Blue LED Pd2(dba)3 / L8 25 86 97 19:1
DCM (Anhydrous)No Light (Dark)Pd2(dba)3 / L8250 (N.D.)N/AN/A
DCM (Anhydrous)6 W Blue LEDPd2(dba)3 / L925799312:1

Note: N.D. = Not Detected. The dark control confirms the absolute necessity of visible light for the Wolff rearrangement[1].

IV. Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of Chiral Spiro-indenes via Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization

This protocol is designed as a self-validating system. At each critical juncture, observable physical changes confirm that the mechanistic prerequisites have been met.

Reagents & Materials:

  • 1-Diazonaphthalene-2(1H)-one derivative (0.1 mmol)

  • Vinylbenzoxazinanone derivative (0.2 mmol)

  • Pd2(dba)3·CHCl3 (5 mol%)

  • Chiral Ligand L8 (20 mol%)

  • Anhydrous Dichloromethane (DCM, 2.0 mL)

  • 6 W Blue LED photoreactor

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3·CHCl3 (5 mol%) and Chiral Ligand L8 (20 mol%). Add 1.0 mL of anhydrous DCM.

    • Self-Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should transition from a dark purple/brown suspension to a clear, deep red/orange homogeneous solution, confirming the successful formation of the active Pd-ligand complex.

  • Substrate Addition: Add the vinylbenzoxazinanone (0.2 mmol) and the 1-diazonaphthalene-2(1H)-one (0.1 mmol) to the Schlenk tube, followed by the remaining 1.0 mL of anhydrous DCM.

  • Degassing (Critical Step): Seal the tube and perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen.

    • Self-Validation Checkpoint: During the final thaw cycle, there should be absolutely no bubbling from the solvent. This confirms the complete removal of dissolved oxygen, which is mandatory to prevent the quenching of the excited states and the oxidation of the Pd(0) catalyst.

  • Irradiation & Cyclization: Backfill the tube with inert Argon gas. Place the Schlenk tube 2-3 cm away from a 6 W Blue LED light source. Stir vigorously at room temperature (rt) for 24 hours.

    • Self-Validation Checkpoint: Within the first 30-60 minutes, you will observe the steady evolution of tiny gas bubbles ( N2​ ) and the gradual fading of the intense yellow/orange color of the diazo compound. This visually validates that the Wolff rearrangement is successfully generating the ketene intermediate in situ.

  • Quenching & Isolation: Once TLC confirms the complete consumption of the diazo starting material, turn off the light source. Immediately filter the crude reaction mixture through a short pad of silica gel, eluting with Ethyl Acetate, to arrest any further Pd-mediated side reactions.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] derivative.

V. References

  • Title: Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization Source: oaepublish.com URL: [Link]

  • Title: Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans Source: rsc.org URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Spirocyclization of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Welcome to the technical support center for navigating the synthetic challenges associated with the spirocyclization of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] and its derivatives. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with the spirocyclization of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly with steric hindrance, during this crucial synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Core Challenge: Steric Hindrance

The formation of the spirocyclic core of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] involves an intramolecular reaction where a nucleophilic oxygen atom attacks an electrophilic carbon to form a new ring system. The inherent rigidity and three-dimensional structure of the indene and pyran precursors can lead to significant steric congestion around the reactive centers. This steric clash increases the activation energy of the cyclization, often resulting in low yields, slow reaction rates, or complete reaction failure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My spirocyclization reaction is resulting in very low yields or is not proceeding at all. What are the likely causes and initial troubleshooting steps?

A1: Low to no conversion is a classic symptom of significant steric hindrance. The primary reason is that the bulky substituents on your indene or pyran precursors are preventing the reacting moieties from achieving the necessary proximity and orientation for bond formation.

Initial Troubleshooting Workflow:

Start Low/No Yield in Spirocyclization Step1 Verify Starting Material Purity & Integrity Start->Step1 Step2 Increase Reaction Temperature Step1->Step2 Purity Confirmed Step3 Prolong Reaction Time Step2->Step3 No Improvement Success Improved Yield Step2->Success Yield Improves Step4 Screen Different Solvents Step3->Step4 No Improvement Step3->Success Yield Improves Step5 Evaluate Catalyst/Promoter System Step4->Step5 No Improvement Step4->Success Yield Improves Step5->Success Yield Improves Failure Still Low/No Yield (Proceed to Advanced Troubleshooting) Step5->Failure No Improvement

Caption: Initial troubleshooting workflow for low-yield spirocyclization.

  • Verify Starting Material Integrity: Before modifying reaction conditions, confirm the purity and structural integrity of your precursors via NMR and mass spectrometry. Impurities or degradation can inhibit the reaction.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1][2] Incrementally increase the temperature, monitoring for any potential decomposition of your starting materials or products.

  • Prolong Reaction Time: For sterically hindered reactions that are sluggish, extending the reaction time can sometimes lead to a significant increase in product formation.[1]

  • Solvent Screening: The choice of solvent can influence the transition state geometry. Screen a range of solvents with varying polarities and coordinating abilities.

Q2: I'm observing the formation of undesired side products instead of the desired spirocycle. What could be happening?

A2: The formation of side products often indicates that alternative, lower-energy reaction pathways are being favored over the desired intramolecular spirocyclization. This can be due to competing intermolecular reactions or decomposition pathways that become more prevalent under harsh conditions.

Common Side Reactions and Solutions:

Observed Side Product Plausible Cause Suggested Solution
Dimerization/Polymerization Intermolecular reaction is kinetically favored over intramolecular cyclization.Run the reaction at a higher dilution to favor the intramolecular pathway.
Elimination Products Presence of a strong base or high temperatures leading to elimination.Use a milder, non-nucleophilic base. If high temperature is necessary, carefully control the reaction time.
Decomposition Starting material or product is unstable under the reaction conditions.Attempt the reaction at a lower temperature for a longer duration. Ensure the use of degassed solvents and an inert atmosphere.[1]
Q3: Can changing the catalytic system improve the efficiency of my sterically hindered spirocyclization?

A3: Absolutely. The choice of catalyst or promoter is critical in overcoming steric barriers. Different catalytic systems can offer alternative reaction pathways with lower activation energies.

Catalyst Selection Strategy:

Start Catalyst Inefficiency Lewis_Acid Lewis Acid Catalysis (e.g., Sc(OTf)₃, TiCl₄, SnCl₄) Start->Lewis_Acid Transition_Metal Transition Metal Catalysis (e.g., Pd(II), Rh(I), Ir(I), Au(I)) Start->Transition_Metal Bronsted_Acid Brønsted Acid Catalysis (e.g., p-TSA, CSA) Start->Bronsted_Acid Optimization Optimize Catalyst Loading, Ligands, and Additives Lewis_Acid->Optimization Transition_Metal->Optimization Bronsted_Acid->Optimization Success Successful Spirocyclization Optimization->Success

Caption: Catalyst selection strategy for spirocyclization.

  • Lewis Acid Catalysis: Lewis acids can activate the electrophilic partner, making it more susceptible to nucleophilic attack.[3][4][5][6][7] Scandium triflate (Sc(OTf)₃) is a particularly effective and versatile Lewis acid for promoting such cyclizations.[7]

  • Transition Metal Catalysis: Transition metals like palladium, rhodium, iridium, and gold can facilitate spirocyclization through different mechanisms, such as hydroalkoxylation of alkyne diols or activation of allylic alcohols.[8][9][10] These methods often proceed under milder conditions compared to traditional acid catalysis.[8]

  • Brønsted Acid Catalysis: While sometimes harsh, strong Brønsted acids like p-toluenesulfonic acid (p-TSA) can be effective. Chiral Brønsted acids have also been developed for enantioselective spiroketalization.[11]

Advanced Troubleshooting and Alternative Methodologies

If initial troubleshooting steps and catalyst screening do not yield satisfactory results, consider these advanced techniques:

High-Pressure Synthesis

Applying high pressure (in the range of 1-20 kbar) can significantly accelerate reactions that proceed with a decrease in volume (negative activation volume, ΔV‡).[12][13] Intramolecular cyclizations often fall into this category. The application of high pressure can favor the formation of the more compact spirocyclic transition state, overcoming steric repulsion.[12]

When to Consider High-Pressure Synthesis:

  • When thermal activation leads to decomposition.

  • When other catalytic methods have failed to provide the desired product.

  • For reactions where a significant decrease in molar volume is expected upon cyclization.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and efficient heating.[14][15][16][17] This can be particularly beneficial for sluggish, sterically hindered reactions.

Protocol for Microwave-Assisted Spirocyclization:

  • Reagent Preparation: In a microwave-safe vial, combine the spirocyclization precursor, catalyst, and appropriate solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature for a specific duration. It is crucial to monitor the pressure to ensure it remains within the safe limits of the instrument.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified using standard chromatographic techniques.

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

Reaction Parameter Conventional Heating Microwave Irradiation
Reaction Time 4 - 24 hours10 - 30 minutes
Typical Yield 20 - 50%60 - 90%
Side Product Formation Often significantGenerally reduced

This is a generalized comparison; actual results will vary depending on the specific substrate and conditions.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Spirocyclization
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the spirocyclization precursor (1.0 equiv) and anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Transition Metal-Catalyzed Spirocyclization (Palladium-Catalyzed Example)
  • Catalyst Pre-formation (if necessary): In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium source (e.g., PdCl₂(PhCN)₂, 5 mol%) and any necessary ligands in an anhydrous solvent.

  • Substrate Addition: Add a solution of the dihydroxyketone precursor (1.0 equiv) in the same anhydrous solvent to the catalyst mixture.

  • Reaction: Stir the reaction at the optimized temperature for the required time, monitoring by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude material by flash column chromatography to afford the desired spiroketal.

References

  • Zhang, J., Schmalz, H.-G. (2006). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Selvaratnam, S., Ho, J. H. H., Huleatt, P. B., Messerle, B. A., & Chai, C. L. L. (2009). Highly efficient catalytic routes to spiroketal motifs. Tetrahedron Letters, 50(8), 934-937. [Link]

  • Klotz, P., & Klessinger, M. (1997). The Effect of Pressure on Cyclizations. The Ring-Size Dependent Reaction Volumes of the Cyclization of 1-Alkenes to Cycloalkanes. Experimental Measurement of Activation and Reaction Volumes of the Intramolecular Diels−Alder Reaction of 1,3,8-Nonatriene and 1,3,9-Decatriene. Temperature Dependence of Activation and Reaction Volumes. The Journal of Organic Chemistry, 62(26), 9175-9180. [Link]

  • Wang, Y., et al. (2022). Lewis Acid-Catalyzed [3 + 2]-Cyclization of Iodonium Ylides with Azadienes: Access to Spiro[benzofuran-2,2′-furan]-3-ones. Organic Letters, 24(42), 7791-7795. [Link]

  • Aponick, A., & Palmes, J. A. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society, 139(25), 8696-8702. [Link]

  • Bucat, R. B., & Watts, D. W. (1967). The effect of pressure on cyclic reactions. Australian Journal of Chemistry, 20(7), 1335-1342. [Link]

  • Sharma, R., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(30), 20857-20875. [Link]

  • Shaikh, I. A., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 13(30), 20857-20875. [Link]

  • Sibi, M. P., & Patil, K. (2018). Lewis Acid-Promoted Enantioselective Dearomative Spirocyclizations of Allenes. The Journal of Organic Chemistry, 83(18), 11048-11056. [Link]

  • da Silva, J. F., et al. (2022). High-Pressure Promoted Nazarov-like Electrocyclization Enables Access to trans-4,5-Diamino-cyclopent-2-enones Bearing Electron-Poor Anilines. The Journal of Organic Chemistry, 87(15), 9875-9884. [Link]

  • Tanaka, K., et al. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. Tetrahedron Letters, 55(3), 679-681. [Link]

  • Popa, M., & Druta, I. (2014). Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity. Molecules, 19(12), 20493-20505. [Link]

  • Yang, Y., et al. (2023). High-Pressure-Limit and Pressure-Dependent Rate Rules for Intramolecular Cyclization Reactions of α,β-Hydroxyl Hydroperoxyalkyl Radicals. Combustion Science and Technology, 1-17. [Link]

  • Ghorai, M. K., & Kumar, A. (2017). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. Organic & Biomolecular Chemistry, 15(34), 7124-7128. [Link]

  • Isaacs, N. S. (1987). High Pressure in Organic Synthesis. In Organic High Pressure Chemistry (pp. 1-67). Elsevier.
  • Kumar, A., et al. (2020). Lewis acid catalyzed spiro annulation of (Z)-3-amino-acrylates with 2-amino arylbenzamides: one-pot synthesis of pyrrole–quinazoline hybrids. Organic & Biomolecular Chemistry, 18(3), 476-481. [Link]

  • Yamazaki, S., & Niina, M. (2009). Lewis acid-catalyzed cyclization reactions of amides of ethenetricarboxylates. Tetrahedron Letters, 50(26), 3344-3347.
  • He, Y., Guo, H., & Tian, J. (2011). A simple three-component synthesis of spiro-pyran derivatives. Journal of Chemical Research, 35(9), 528-530. [Link]

  • Wang, Y., et al. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Chinese Chemical Letters. [Link]

  • El-Zohry, M. F., Elossaily, Y. A., Mohamed, T. A., & Hussein, E. M. (2008). SYNTHESIS AND REACTIONS OF SOME NEW SPIRO {INDENO[1,2-b] PYRAN-4,3'-INDOLINES}. HETEROCYCLES, 75(4), 955. [Link]

  • da Silva, A. C. M., et al. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. European Journal of Organic Chemistry.
  • Kaur, M., & Singh, V. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC advances, 13(49), 34673-34709. [Link]

  • Mohammadi, A. A., & Keshavarz, M. (2022). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Scientific Reports, 12(1), 12693. [Link]

  • Pathare, R. S., & Verma, A. K. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1035-1076. [Link]

  • Curran, D. P. (2022). Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]

  • Hamann, S. D., Pompe, A., Solomon, D. H., & Spurling, T. H. (1976). Steric effects in cyclization reactions. Australian Journal of Chemistry, 29(9), 1975-1977.
  • Akula, K. C. (2019). How to overcome Steric Hindrance?.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • Wang, C., et al. (2019). Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks. Organic & Biomolecular Chemistry, 17(3), 573-577. [Link]

  • Bakulina, O., et al. (2024). Entry to new spiroheterocycles via tandem Rh (II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 20, 356-365. [Link]

  • Obydennov, D. L., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - Molbank, 2026(1), M1834. [Link]

  • Reddy, C. R., & Kumar, M. R. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2695-2698. [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Welcome to the Technical Support Center for the isolation and purification of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] and its derivatives. As a highly valuable scaffold in drug discovery, spirocyclic compounds pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] and its derivatives. As a highly valuable scaffold in drug discovery, spirocyclic compounds present unique chromatographic challenges due to their orthogonal 3D geometry and mixed polarity. This guide is engineered for researchers and development scientists to troubleshoot, optimize, and validate their purification workflows.

Part 1: Frequently Asked Questions (FAQs) - Fundamentals & Method Selection

Q1: What physicochemical properties of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] dictate its chromatographic behavior? A: The spiro linkage forces the indene and tetrahydropyran rings into an orthogonal (perpendicular) arrangement. This non-planar 3D geometry significantly reduces the molecule's ability to seamlessly pack against planar stationary phases (like C18 chains or flat silica surfaces). Consequently, the compound typically elutes faster than flat aromatic molecules of similar molecular weight. The indene ring provides π

π interaction capabilities and UV absorbance (typically monitored at 254 nm), while the ether oxygen in the pyran ring acts as a localized hydrogen-bond acceptor.

Q2: My synthesis yields a complex mixture. Should I use Normal Phase (NP) or Reverse Phase (RP) chromatography? A: The choice depends on your synthetic route. If the spirocycle was synthesized via a multicomponent reaction (e.g., Knoevenagel-Michael annulation)[1][2], the crude mixture often contains highly polar unreacted starting materials (like malononitrile or indanedione). In this case, Normal Phase (NP) Flash Chromatography is ideal for the first pass, as the relatively lipophilic spirocycle will elute quickly, leaving polar byproducts on the column. If you are separating enantiomers or diastereomers generated via transition-metal-catalyzed asymmetric cyclization[3], Reverse Phase (RP) Preparative HPLC with a focused gradient or a chiral stationary phase is mandatory.

Q3: I am experiencing severe peak tailing and streaking on silica gel. How can I resolve this? A: While the spiro-ether is generally well-behaved, tailing occurs when the pyran oxygen strongly hydrogen-bonds with highly active, acidic silanol groups on the silica surface.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase. The TEA acts as a basic modifier, competitively binding to and masking the acidic silanols, forcing the spirocycle to partition purely based on its lipophilicity.

Part 2: Troubleshooting Guide - Common Chromatographic Issues

Issue 1: Co-elution with Indene/Indanone Precursors

Cause: The starting materials and the final spirocycle often share similar hydrophobic profiles, causing them to co-elute in standard Hexane/Ethyl Acetate gradients. Intervention: Shift the selectivity of the mobile phase. Replace Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether. The different dipole moments of these solvents alter the interaction dynamics with the pyran oxygen, often pulling the spirocycle away from the unreacted indene precursors.

Issue 2: Loss of Resolution During Scale-Up to Prep-HPLC

Cause: Overloading the column or using a generic, overly steep gradient (e.g., 5% to 95% Acetonitrile in 10 minutes) causes the orthogonal spirocycle to crash out of the mobile phase and elute as a broad band. Intervention: Implement a Focused Gradient . Run an analytical scouting run to determine the exact elution percentage of the spirocycle. For the preparative run, rapidly ramp the gradient to 5% below this elution point, then apply a shallow gradient (e.g., 1% increase per minute) for 10 minutes.

Part 3: Visualizations of Chromatographic Workflows

G A Crude 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] B LC-MS & TLC Profiling A->B C Complexity Assessment B->C D High Purity (>85%) Recrystallization C->D Simple E Moderate/Low Purity Flash Chromatography C->E Complex G Pure Compound Validation (NMR/HPLC) D->G F Prep-HPLC (C18) Polishing Step E->F Isomer/Trace Impurity F->G

Workflow for selecting spiro[indene-1,4'-pyran] purification strategies based on crude complexity.

G Analyte Spiro[indene-1,4'-pyran] Indene Ring Pyran Oxygen Interactions Binding Mechanisms Pi-Pi Stacking H-Bonding Analyte->Interactions Drives Stationary Silica Gel (SiO2) Hydrophobic Sites Active Silanols Interactions->Stationary Retention Modifier TEA Modifier (Silanol Masking) Modifier->Stationary Prevents Tailing

Mechanistic interactions between the spirocycle and silica stationary phase during chromatography.

Part 4: Quantitative Data Summaries

Table 1: Normal Phase Solvent System Optimization Data

Data reflects average retention factors ( Rf​ ) for the spirocycle and common impurities on standard silica gel 60 F254​ plates.

Solvent System (v/v) Rf​ (Spirocycle) Rf​ (Indanone Precursor) Rf​ (Polar Byproducts)Resolution Quality
Hexane / EtOAc (90:10)0.450.420.05Poor (Co-elution)
Hexane / EtOAc (80:20)0.650.600.15Poor (Band broadening)
Hexane / DCM (50:50)0.350.200.00Excellent
Toluene / Acetone (95:5)0.500.300.10Good
Table 2: Standardized Preparative HPLC Gradient Profile

Column: C18, 5 µm, 19 x 150 mm. Flow Rate: 15 mL/min. Mobile Phase A: H2​O (0.1% Formic Acid). Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BPhase Objective
0.0 - 2.090%10%Column Equilibration & Injection
2.0 - 4.050%50%Rapid Ramp to Elution Threshold
4.0 - 14.030%70%Focused Shallow Gradient (Elution)
14.0 - 16.05%95%Column Wash (Flush lipophilics)
16.0 - 20.090%10%Re-equilibration

Part 5: Standardized Experimental Protocols

These protocols are designed as self-validating systems to ensure maximum recovery and purity of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Protocol A: Optimized Normal Phase Flash Chromatography

Rationale: Dry-loading is mandated over liquid-loading. The 3D spiro geometry can trap loading solvents, causing the sample to travel down the column in a broad, diffuse band if liquid-loaded.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

    • Add silica gel (mass ratio of 1:3, sample to silica).

    • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent remains; continue drying to prevent band broadening.

  • Column Equilibration:

    • Pack the column with silica gel and equilibrate with 2 column volumes (CV) of Hexane containing 1% TEA.

  • Elution Strategy:

    • Load the dry powder cartridge.

    • Initiate a step gradient: 100% Hexane (2 CV) Hexane/DCM 80:20 (3 CV) Hexane/DCM 50:50 (5 CV).

  • Fraction Validation:

    • Spot fractions on TLC. Visualize using UV (254 nm) and stain with basic KMnO4​ . The indene double bond will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background.

Protocol B: Preparative Reverse-Phase HPLC

Rationale: Formic acid is used as a modifier to maintain sharp peak shapes, while the focused gradient prevents the co-elution of closely related spiro-isomers.

  • System Preparation:

    • Purge lines with Mobile Phase A and B. Run a blank gradient (Table 2) to establish baseline stability and verify the absence of ghost peaks.

  • Sample Injection:

    • Dissolve the partially purified spirocycle in DMSO or a 1:1 mixture of Acetonitrile/Water. Self-Validation: Filter through a 0.45 µm PTFE syringe filter. Any particulate matter will irreversibly foul the C18 frit.

  • Chromatographic Run:

    • Execute the gradient outlined in Table 2. Monitor dual wavelengths: 254 nm (indene chromophore) and 210 nm (general organic absorbance).

  • Post-Run Processing:

    • Pool fractions corresponding to the main peak. Lyophilize (freeze-dry) rather than rotary evaporate to prevent thermal degradation of the spirocycle. Confirm final purity via analytical LC-MS and 1H -NMR.

References

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization Source: OAE Publishing URL:[Link]

  • A simple three-component synthesis of spiro-pyran derivatives Source: Journal of Chemical Research (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Signals in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex spectral challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex spectral challenges of spiro-fused bicyclic systems.

The molecule —2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] —presents a unique structural challenge. The spiro fusion at C1 of the indene ring and C4' of the tetrahydropyran (THP) ring locks the molecule into an orthogonal geometry. The THP ring's axial and equatorial protons experience severe, differential magnetic anisotropy from the adjacent indene π -system (the aromatic ring and the C2=C3 double bond). This creates complex second-order J -coupling patterns that overlap heavily, particularly in the aliphatic windows.

This guide provides field-proven, self-validating methodologies to disentangle these spectra.

Part 1: Diagnostic FAQs & Causality-Driven Solutions

Q1: Why do the tetrahydropyran (THP) protons in my spiro-indene sample show such severe multiplet overlap, even at 600 MHz?

The Causality: The overlap is not primarily due to poor magnetic field strength, but rather the inherent scalar couplings ( JHH​ ) within the rigid spiro system. The C2'/C6' protons (adjacent to oxygen) and C3'/C5' protons are diastereotopic. The rigid orthogonal geometry forces specific protons into the shielding cone of the indene aromatic ring, while others face the deshielding zone of the C2=C3 double bond. This chemical shift dispersion combined with extensive geminal and vicinal couplings creates broad, overlapping ABX spin systems that a standard 1D 1H NMR cannot resolve.

Q2: How can I resolve these overlapping aliphatic multiplets without moving to an ultra-high-field (e.g., 1.2 GHz) magnet?

The Solution: Implement Pure Shift NMR (PSYCHE) . The Causality: Pure shift NMR utilizes spatially and frequency-selective pulse elements (such as the Zangger-Sterk or PSYCHE saltire pulses) to refocus the evolution of homonuclear scalar couplings during acquisition . By effectively decoupling protons from one another, complex multiplets collapse into sharp singlets at their respective chemical shifts. This removes the J -coupling width from the spectrum, mimicking the resolution of a 5 GHz spectrometer and cleanly separating the THP signals .

Q3: My pure shift spectrum still shows two signals perfectly superimposed. How do I break this chemical shift degeneracy?

The Solution: Utilize Aromatic Solvent Induced Shift (ASIS) by switching your solvent from CDCl3​ to C6​D6​ . The Causality: Benzene- d6​ molecules form transient, non-covalent collision complexes with the polar sites of the solute (specifically the THP oxygen) and engage in π−π stacking with the indene ring. Because benzene is highly magnetically anisotropic, this specific solvation geometry induces differential shielding across the THP protons. Signals that are degenerate in CDCl3​ will experience varying upfield shifts (typically Δδ = 0.1 to 0.5 ppm) in C6​D6​ , cleanly separating the co-resonant peaks.

Q4: The signals for the C3'/C5' protons appear as broad, unresolved humps rather than distinct peaks. Is my sample degrading?

The Solution: No, this is a kinetic phenomenon. You must use Variable Temperature (VT) NMR . The Causality: The THP ring undergoes a continuous chair-chair interconversion. At room temperature, the rate of this flipping may be comparable to the NMR timescale (intermediate exchange). This causes the distinct axial and equatorial signals to average out, resulting in decoherence and signal broadening. By cooling the sample to ≤−50∘C , you slow the exchange rate below the NMR timescale, "freezing" the conformers and resolving the broad humps into sharp, distinct signals .

Part 2: Quantitative Data & Resolution Strategies

Table 1: Expected Chemical Shift Ranges & Overlap Susceptibility
Structural RegionProton PositionsExpected Shift ( CDCl3​ )Overlap Risk FactorPrimary Resolution Strategy
THP Aliphatic (O-adjacent) H2', H6' (ax/eq)3.5 – 4.2 ppmHigh (Diastereotopic overlap)Pure Shift NMR (PSYCHE)
THP Aliphatic (Spiro-adjacent) H3', H5' (ax/eq)1.5 – 2.5 ppmHigh (Complex multiplets)Pure Shift NMR / VT-NMR
Indene Olefinic H2, H36.2 – 6.8 ppmModerate 2D 1H−13C HSQC
Indene Aromatic H4, H5, H6, H77.1 – 7.5 ppmHigh (Second-order effects)2D 1H−1H COSY / Pure Shift
Table 2: Comparison of NMR Resolution Methodologies
TechniqueTarget IssueSensitivity ImpactAcquisition TimeResolution Gain
PSYCHE Pure Shift J -coupling multiplet overlapHigh loss (~3-20% of 1D)10 – 30 minsExcellent (Yields singlets)
ASIS ( C6​D6​ ) Chemical shift degeneracyNone1 – 2 minsModerate to High
VT-NMR (-50°C) Conformational broadeningNone5 – 15 minsHigh (Sharpens peaks)

Part 3: Self-Validating Experimental Protocols

Protocol A: PSYCHE Pure Shift NMR Acquisition

This protocol collapses multiplets into singlets to resolve the THP aliphatic region.

  • Calibration: Acquire a standard 1D 1H NMR spectrum. Calibrate the 90° pulse width ( P1 ) accurately. Set the transmitter frequency ( O1 ) precisely to the center of the THP overlap region (e.g., ~2.8 ppm) to maximize pulse efficiency.

  • Sequence Selection: Load the psyche (Pure Shift Yielded by Chirp Excitation) pulse sequence from the spectrometer library.

  • Parameter Optimization:

    • Set the flip angle of the PSYCHE saltire pulses to 15°–20° . (A lower angle reduces artifacts but lowers sensitivity; a higher angle increases signal but risks sidebands).

    • Set the sweep width of the chirp pulses to cover the entire proton window (e.g., 10,000 Hz).

  • Acquisition & Self-Validation: Run the experiment with sufficient scans (typically 16-64) to compensate for the inherent sensitivity drop.

    • Validation Check: Overlay the processed PSYCHE spectrum with the standard 1D spectrum. The integral of the newly formed collapsed singlet must exactly match the integral of the original multiplet. If significant intensity is lost, or if mirror-image artifacts appear, reduce the PSYCHE flip angle by 5° and re-acquire.

Protocol B: ASIS Resolution Workflow

This protocol alters the magnetic environment to separate perfectly superimposed signals.

  • Baseline Acquisition: Record the 1H NMR in CDCl3​ . Document the exact chemical shifts of the unresolved regions.

  • Solvent Exchange: Recover the spiro compound by evaporating the CDCl3​ under a gentle stream of N2​ gas. Place the vial under high vacuum (lyophilizer or Schlenk line) for a minimum of 2 hours to ensure complete removal of residual chlorinated solvent.

  • ASIS Acquisition: Dissolve the dried sample in 0.6 mL of anhydrous C6​D6​ . Acquire the standard 1D 1H NMR.

  • Data Analysis & Self-Validation: Calculate the solvent-induced shift: Δδ=δ(CDCl3​)−δ(C6​D6​) .

    • Validation Check: The geometry of the benzene-solute collision complex dictates that protons closest to the highly polar THP oxygen (H2' and H6') should exhibit the largest upfield shift (largest positive Δδ ). If H3'/H5' shift more than H2'/H6', re-verify your peak assignments using a 2D HMBC, as this violates standard ASIS coordination mechanics.

Part 4: Decision Matrix Visualization

Workflow N1 Acquire 1D 1H NMR Spiro[indene-1,4'-pyran] N2 Identify Signal Overlap N1->N2 N3 Multiplet Overlap (THP Aliphatic Region) N2->N3 N4 Chemical Shift Degeneracy (Co-resonant Peaks) N2->N4 N5 Signal Broadening (Conformational Exchange) N2->N5 N6 PSYCHE Pure Shift NMR (Collapse J-Couplings) N3->N6 Remove J-HH N7 ASIS with C6D6 (Differential Shielding) N4->N7 Shift Peaks N8 VT-NMR at -50°C (Freeze Chair Flipping) N5->N8 Slow Kinetics

Decision matrix for resolving NMR signal overlap in spiro[indene-1,4'-pyran] systems.

References

  • Foroozandeh, M., Adams, R. W., Kiraly, P., Nilsson, M., & Morris, G. A. (2015). "Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis." Chemical Communications. URL:[Link]

  • Dal Poggetto, G., DiCaprio, A., Reibarkh, M., & Cohen, R. D. (2022). "Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry. URL:[Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2015). "Tetrahydropyran Conformational Preferences. Beyond Anomeric Interaction." RSC Advances. URL:[Link]

Troubleshooting

Minimizing byproduct formation in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing the 2',3',5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with synthesizing the 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] scaffold.

This spirocyclic core is highly valued in drug discovery for its conformational rigidity[1]. However, its preparation—typically via the double alkylation of indene with bis(2-chloroethyl) ether—is prone to byproduct formation if kinetic and thermodynamic parameters are not strictly controlled.

Mechanistic Workflow

The construction of the spiro[indene-1,4'-pyran] core relies on a sequential double alkylation. Indene is deprotonated at the C1 position to form the indenyl anion, which attacks bis(2-chloroethyl) ether to form a monoalkylated intermediate. A second deprotonation and intramolecular cyclization yield the final spiro product. Deviation from optimal conditions leads to competitive elimination and isomerization pathways[2].

G Indene Indene Mono Monoalkylated Intermediate Indene->Mono + Reagent (Alkylation 1) Reagent Bis(2-chloroethyl) ether Byproduct2 Vinyl Ether (Elimination) Reagent->Byproduct2 Base-catalyzed Elimination Base Base (NaOH/TEBAC) Base->Indene Base->Mono Spiro 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] Mono->Spiro Intramolecular Alkylation 2 Byproduct1 1,3-Dialkylated Byproduct Mono->Byproduct1 Deprotonation at C3 (High Temp) Byproduct3 Isomerized Spiro-indene Spiro->Byproduct3 Thermal/Base Isomerization

Reaction workflow and byproduct pathways in spiro[indene-1,4'-pyran] synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I observing high levels of the monoalkylated intermediate instead of the spiro product? A1: This is a classic kinetic issue. The first alkylation is intermolecular and relatively fast, but the second intramolecular cyclization requires the monoalkylated intermediate to adopt a specific conformation. If the base is too weak or phase transfer is inefficient, the reaction stalls at the intermediate stage. Causality & Solution: Use a biphasic system (50% aq. NaOH / Toluene) with a phase-transfer catalyst (PTC) like TEBAC (benzyltriethylammonium chloride). TEBAC shuttles the hydroxide ion into the organic phase as a lipophilic ion pair, enabling efficient deprotonation of the intermediate without exposing the water-sensitive bis(2-chloroethyl) ether to bulk aqueous hydrolysis[2].

Q2: What causes the formation of 1,3-dialkylated indene byproducts instead of the desired 1,1-spiro cyclization? A2: This byproduct is driven by thermodynamic over kinetic control. The monoalkylated intermediate retains two acidic protons: one at C1 and one at C3. Kinetically, deprotonation at C1 is favored due to proximity and inductive effects, leading to the 1,1-spiro product. However, if the reaction temperature is too high during the initial addition, the thermodynamic enolate equivalent forms, leading to deprotonation at the less sterically hindered C3 position. Causality & Solution: Maintain strict temperature control (0–5 °C) during the addition of the electrophile. Only apply heat (60 °C) after the monoalkylated intermediate has fully formed to drive the sterically demanding intramolecular cyclization[1].

Q3: I'm seeing significant consumption of bis(2-chloroethyl) ether without corresponding product formation. What is happening? A3: The bis(2-chloroethyl) ether is undergoing a base-catalyzed E2 elimination to form 2-chloroethyl vinyl ether, effectively destroying your reagent[2]. Causality & Solution: This occurs when the steady-state concentration of the ether is high in the presence of unreacted base. To prevent this, add the bis(2-chloroethyl) ether dropwise to the pre-formed indenyl anion mixture. Never mix the ether and the base directly before adding indene.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes how different parameters influence byproduct distribution during the synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Base / Solvent SystemTemperature ProfilePhase Transfer CatalystYield (Spiro)% Monoalkylated% 1,3-Dialkylated% Elimination
NaH / THF0 °C to 65 °CNone45%15%20%10%
50% NaOH / Toluene25 °C (Isothermal)TEBAC55%10%15%15%
KOH / EtOH80 °C (Reflux)None30%5%35%25%
50% NaOH / Toluene 0 °C then 60 °C TEBAC 82% <2% <5% <5%

Experimental Protocol: Self-Validating Biphasic Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation of the Biphasic System

  • Charge a reaction flask with toluene (10 volumes) and 50% aqueous NaOH (5 equivalents).

  • Add TEBAC (0.1 equivalents) to the mixture.

  • Validation Checkpoint: Before stirring, visually confirm two distinct, clear liquid phases.

Step 2: Kinetic Deprotonation

  • Cool the biphasic mixture to 0–5 °C using an ice bath.

  • Add indene (1.0 equivalent) dropwise over 15 minutes under vigorous mechanical stirring (≥ 500 rpm).

  • Validation Checkpoint: The organic layer should transition to a deep red/orange color, confirming the formation of the indenyl anion.

Step 3: Controlled Electrophile Addition

  • Maintain the temperature strictly at 0–5 °C.

  • Add bis(2-chloroethyl) ether (1.1 equivalents) dropwise via a syringe pump over 1 hour.

  • Validation Checkpoint: Monitor the internal temperature. An exotherm >5 °C indicates the addition rate is too fast, risking 1,3-dialkylation and E2 elimination.

Step 4: Intramolecular Cyclization

  • Once addition is complete, remove the ice bath and gradually heat the reaction to 60 °C for 4 hours.

  • Validation Checkpoint: Perform TLC/GC-MS analysis. The reaction is complete only when the monoalkylated intermediate is completely consumed. If it persists, add an additional 0.05 eq of TEBAC and continue heating.

Step 5: Workup and Quenching

  • Cool the reaction to room temperature and quench by pouring over crushed ice.

  • Separate the organic layer and wash the aqueous layer twice with toluene.

  • Validation Checkpoint: Wash the combined organic layers with 1M HCl until the aqueous wash reaches exactly pH 7. Leaving the organic layer basic during solvent evaporation will cause thermal isomerization of the spiro-indene double bond.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude spiro product.

References[1] Title: Spiro[1H-indene-1,4'-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jm980194h[3] Title: Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. Source: The Journal of Organic Chemistry - ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b00782[2] Title: Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Source: Environmental Protection Agency (EPA). URL:https://www.epa.gov/sites/production/files/2015-12/documents/8430.pdf

Sources

Optimization

Solvent optimization for the crystallization of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Welcome to the Technical Support Center for the crystallization and purification of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] . As a Senior Application Scientist, I have designed this guide to address the unique the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] .

As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with spirocyclic compounds. The orthogonal 3D geometry created by the spiro-fusion of a planar, hydrophobic indene core with a chair-conformation, polar tetrahydropyran ring often frustrates crystal lattice packing. This structural bulk lowers the lattice energy, making the compound highly soluble in organic solvents and exceptionally prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

Below, you will find field-proven troubleshooting guides, self-validating protocols, and thermodynamic strategies to optimize your solvent systems.

Phase Behavior & Troubleshooting FAQs

Q1: Why does my spiro[indene-1,4'-pyran] oil out into a sticky gum instead of crystallizing during cooling? The Causality: Oiling out (LLPS) occurs when a supersaturated solution crosses the binodal liquid-liquid phase boundary before reaching the spinodal or primary nucleation boundary[2]. Solvents in which the spiro compound exhibits very high solubility (e.g., Toluene, THF) drastically reduce the maximum achievable supersaturation at elevated temperatures[3]. When you cool these highly concentrated solutions, the solute separates into a dense, product-rich liquid phase rather than forming a rigid crystal lattice. The Solution: You must shift the phase boundary. Transition from a single "strong" solvent to a moderate solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane). By lowering the initial concentration and generating supersaturation via slow anti-solvent addition rather than rapid cooling, you bypass the LLPS region entirely.

Q2: How can I control the crystal habit? I am getting fine, static-prone needles that clog the filter. The Causality: Needle-like (acicular) growth is a kinetic phenomenon. The pyran oxygen acts as a strong hydrogen-bond acceptor. In non-polar solvents, rapid supersaturation generation forces fast, 1D kinetic growth along this specific hydrogen-bonding axis, starving the other crystal faces of solute. The Solution: Switch to a solvent system with competitive hydrogen-bond donating capabilities (e.g., Ethanol/Water). This slows down the integration of solute molecules along the fast-growing axis. Couple this with a controlled cooling ramp (0.1 °C/min) and introduce seed crystals at the upper edge of the Metastable Zone Width (MSZW) to promote 3D, thermodynamically controlled blocky growth.

Q3: How do I purge structurally similar indene impurities during crystallization? The Causality: When LLPS occurs, the resulting oil phase acts as a highly efficient "sponge" for structurally similar organic impurities[1]. As the oil droplets spontaneously solidify into an amorphous mass, these impurities become permanently trapped in the bulk solid. The Solution: Prevent LLPS. If oiling out is avoided, the composition of the mother phase remains stable, and impurities are rejected into the mother liquor based on their individual distribution ratios[4]. Use a highly selective solvent system (like Ethanol) that interacts favorably with the target's pyran ring while leaving non-polar indene impurities dissolved in the mother liquor.

Quantitative Solvent System Optimization

To facilitate easy comparison, the following table summarizes the quantitative performance of various solvent systems during the crystallization of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Solvent System (v/v)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)MSZW (°C)Yield (%)Purity (HPLC %)Primary HabitLLPS Risk
Toluene (100%)>400150562.598.2NeedlesHigh
EtOAc / Heptane (1:2)280451283.999.5PrismsLow
EtOH / Water (4:1) 190 20 18 89.4 >99.8 Blocks Moderate
THF (100%)>500210<358.096.4Amorphous gumVery High

Note: Solvents with high drug solubility (THF, Toluene) exhibit narrow Metastable Zone Widths (MSZW) and high LLPS risks[3]. The EtOH/Water system provides the optimal thermodynamic balance.

Self-Validating Experimental Protocol: Anti-Solvent Cooling Crystallization

This protocol utilizes an Ethanol/Water system to ensure high purity, blocky crystal habit, and the complete avoidance of oiling out. Every step is designed as a self-validating system to ensure process control.

Step 1: Dissolution & Clarification

  • Action: Suspend crude 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] in Ethanol (4 relative volumes) at 60 °C under moderate agitation (250 RPM).

  • Causality: Ethanol provides competitive H-bond donation to the pyran oxygen, disrupting impurity inclusion.

  • Validation: The solution must become completely transparent. Any residual turbidity indicates undissolved matter or inorganic salts, requiring immediate hot filtration before proceeding.

Step 2: Metastable Zone Entry

  • Action: Cool the solution to 45 °C at a controlled rate of 0.5 °C/min.

  • Causality: Rapid cooling risks bypassing the binodal curve, triggering LLPS[2].

  • Validation: The solution must remain visually clear. Spontaneous cloudiness at this stage indicates premature secondary nucleation or oiling out, meaning the initial concentration was too high.

Step 3: Seeding (Critical Step)

  • Action: Introduce 1 wt% of milled, high-purity spiro[indene-1,4'-pyran] seeds.

  • Causality: Seeding bypasses the high activation energy of primary nucleation, forcing the system to consume supersaturation via crystal growth rather than crossing the LLPS boundary[1].

  • Validation: The seeds must remain visibly suspended for 30 minutes without dissolving (confirming the system is supersaturated) or massively multiplying (confirming you are safely within the MSZW).

Step 4: Anti-Solvent Addition

  • Action: Dose Water (1 relative volume) linearly over 2 hours using a programmable syringe pump.

  • Causality: Water acts as a strong anti-solvent, driving yield. Slow, linear addition maintains a constant, low level of supersaturation, favoring 3D growth over 1D needle formation.

  • Validation: You should observe a gradual increase in uniform slurry density. The reactor walls must remain free of sticky agglomerates or oil droplets.

Step 5: Final Cooling & Isolation

  • Action: Cool the slurry to 5 °C at 0.1 °C/min, hold for 2 hours, then filter and wash the cake with cold 20% EtOH/Water (1 volume).

  • Validation: Analyze the mother liquor via HPLC. The concentration of the target compound in the filtrate must match the thermodynamic solubility limit (approx. 20 mg/mL), validating that crystallization has reached equilibrium.

Crystallization Troubleshooting Workflow

CrystallizationTroubleshooting Start Spiro[indene-1,4'-pyran] Crystallization LLPS Issue: Oiling Out (LLPS) High Solubility / High Temp Start->LLPS Habit Issue: Needle Habit Rapid 1D Growth Start->Habit Purity Issue: Indene Impurities Co-precipitation Start->Purity Sol_LLPS Shift to moderate solvent (e.g., EtOAc/Heptane) Lower initial concentration LLPS->Sol_LLPS Mitigate Phase Separation Sol_Habit Controlled cooling (0.1°C/min) Seed at upper MSZW Habit->Sol_Habit Promote 3D Nucleation Sol_Purity Use H-bond donor solvent (e.g., EtOH/Water) Keep impurities in mother liquor Purity->Sol_Purity Thermodynamic Control Success Optimized Process: High Yield, Blocky Crystals, >99% Purity Sol_LLPS->Success Sol_Habit->Success Sol_Purity->Success

Decision matrix for resolving common crystallization failures in spirocyclic compounds.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. ACS Organic Process Research & Development. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Crystals. Available at:[Link]

  • Oiling Out in Crystallization: Detection and Characterization. Mettler Toledo AutoChem Applications. Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] vs. Emerging Spirocyclic Scaffolds

The paradigm shift in medicinal chemistry toward "escaping from flatland" has accelerated the adoption of sp³-rich spirocyclic scaffolds. Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm shift in medicinal chemistry toward "escaping from flatland" has accelerated the adoption of sp³-rich spirocyclic scaffolds. Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates strongly with improved physicochemical properties, reduced off-target toxicity, and higher clinical success rates[1]. Among the diverse array of available chemotypes, 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (THSIP, CAS 116540-04-6)[2] has emerged as a highly versatile building block.

By fusing an indene core with a tetrahydropyran ring, THSIP offers a unique balance of conformational rigidity, metabolic stability, and synthetic tractability. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profile of THSIP against other prominent spirocycles—namely spiro-oxindoles and spirocyclobutanones—and to provide field-proven, self-validating protocols for its functionalization.

Mechanistic Causality & Reactivity Profile

To effectively deploy spirocycles in hit-to-lead optimization, one must understand the intrinsic reactivity dictated by the structural fusion at the quaternary spiro-carbon.

THSIP (Indene-Pyran Fusion)

THSIP combines a robust aromatic platform with an oxygen-containing saturated ring. The tetrahydropyran oxygen acts as a hydrogen-bond acceptor, subtly increasing the topological polar surface area (tPSA) and improving aqueous solubility compared to all-carbon spiro-indanes. Mechanistically, the spiro-center is highly stable to both nucleophilic and electrophilic attack because the six-membered pyran ring lacks significant angle strain. This allows for aggressive late-stage functionalization of the indene core without compromising the 3D architecture.

Spiro-oxindoles

While heavily utilized for their bioactivity (e.g., in antimalarial candidates)[3], spiro-oxindoles feature an amide bond adjacent to the spiro system. This structural nuance makes them susceptible to ring-opening under strong basic or nucleophilic conditions, requiring careful protection-deprotection strategies during multi-step syntheses.

Spirocyclobutanones / Spiro[3.4]octanes

These highly strained scaffolds are excellent for accessing conformationally restricted carbocyclic nucleoside analogues[4]. However, the inherent ring strain of the four-membered ring makes the carbonyl highly electrophilic. While synthetically useful for [2+2] cycloadditions[5], they undergo rapid reduction or nucleophilic addition and present severe stability challenges in basic reaction conditions (e.g., scaffold decomposition following α-deprotonation)[5].

ReactivityProfile Core Spirocyclic Scaffolds in Drug Discovery THSIP THSIP (Indene-Pyran) Core->THSIP SpiroOx Spiro-oxindoles Core->SpiroOx SpiroCB Spirocyclobutanones Core->SpiroCB THSIP_Prop Low Ring Strain Stable Spiro-Center High Cross-Coupling Yield THSIP->THSIP_Prop SpiroOx_Prop Amide Bond Liability Susceptible to Ring-Opening Moderate Stability SpiroOx->SpiroOx_Prop SpiroCB_Prop High Ring Strain Highly Electrophilic Decomposes in Base SpiroCB->SpiroCB_Prop

Mechanistic reactivity pathways of THSIP compared to other spirocyclic scaffolds.

Quantitative Data Comparison

The following table synthesizes the experimental performance and physicochemical stability of these three spirocyclic classes under standard drug discovery reaction conditions.

Property / ScaffoldTHSIP (Indene-Pyran)Spiro-oxindolesSpirocyclobutanones
Ring Strain at Spiro-Center LowLow to ModerateHigh
Stability to Strong Nucleophiles ExcellentPoor (Ring-opening)Poor (Rapid Addition)
Stability to Basic Conditions ExcellentModeratePoor (Decomposition)[5]
Aqueous Solubility (Relative) High (Pyran O-atom)ModerateLow (All-carbon)
Cross-Coupling Efficiency >85% (Sterically tolerant)~60-70%N/A (Scaffold degrades)

Experimental Protocols: Self-Validating Functionalization

To demonstrate the synthetic utility of THSIP, we outline a self-validating protocol for the C-H bromination and subsequent Suzuki-Miyaura cross-coupling of the indene core.

Causality of Choices: N-Bromosuccinimide (NBS) in DMF at 0°C is chosen to ensure regioselective bromination on the electron-rich aromatic ring without abstracting the benzylic protons adjacent to the spiro-center. For the cross-coupling step, Pd(dppf)Cl₂ is selected; its large bite angle accommodates the steric bulk of the adjacent spiro-tetrahydropyran ring, ensuring high turnover rates where smaller catalysts fail.

Step-by-Step Methodology

Phase 1: Regioselective Bromination

  • Initiation: Dissolve 1.0 equiv of THSIP in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

  • Reagent Addition: Slowly add 1.05 equiv of recrystallized NBS in small portions over 15 minutes. Caution: Rapid addition causes exothermic spikes leading to over-bromination.

  • Reaction & Quenching: Stir at 0°C for 2 hours. Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize unreacted NBS.

  • Self-Validation Checkpoint: Extract with EtOAc and analyze the crude mixture via LC-MS and ¹H-NMR. Validation: The disappearance of the starting material's distinct aromatic multiplet, coupled with the emergence of a mass shift of +78 Da (or +80 Da for the ⁸¹Br isotope) in LC-MS, confirms successful monobromination. Do not proceed to Phase 2 if dibrominated species exceed 5%.

Phase 2: Suzuki-Miyaura Cross-Coupling

  • Setup: In a microwave vial, combine the brominated THSIP intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v).

  • Execution: Seal the vial and heat at 90°C for 4 hours. The robust nature of the THSIP spiro-center prevents the degradation typically seen in spirocyclobutanones under these basic, high-temperature conditions.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Scaffold Prep THSIP (CAS 116540-04-6) Step2 2. Regioselective Bromination (NBS, DMF, 0°C) Step1->Step2 Step3 3. Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Base) Step2->Step3 Step4 4. Validation (NMR / LC-MS) Self-Validating Step Step3->Step4

Self-validating experimental workflow for the functionalization of THSIP.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183. URL: [Link]

  • Verhoeven, J., et al. (2020). "Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues." The Journal of Organic Chemistry, 85(23), 15466-15485. URL: [Link]

  • Panda, P., et al. (2018). "Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies." RSC Advances, 8, 16726-16737. URL: [Link]

Sources

Comparative

A Comparative Guide to Validating HPLC-UV Methods for Purity Analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the purity analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran], a novel spirocyclic compound with potential pharmaceutical applications. The principles and experimental protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in establishing robust and reliable analytical methods for quality control.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[4][5] For purity analysis, the HPLC-UV method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. This guide will compare two hypothetical HPLC-UV methods (Method A and Method B) with different chromatographic conditions to illustrate the validation process and the interpretation of results.

The Importance of Method Validation in Pharmaceutical Analysis

Analytical method validation is a cornerstone of quality assurance in the pharmaceutical industry.[6] It provides documented evidence that an analytical method is reliable, reproducible, and suitable for its intended use.[7][8] Without proper validation, analytical results lack scientific and legal credibility, which can have significant consequences during regulatory inspections and for product release.[6] The key parameters evaluated during method validation, as stipulated by the ICH, include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][6][8]

Experimental Design: A Comparative Approach

To illustrate the validation process, we will compare two distinct reversed-phase HPLC-UV methods for the analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. The hypothetical chromatographic conditions for each method are outlined below.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)Cyano (CN) (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)Methanol:0.1% Formic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 220 nm220 nm
Injection Volume 10 µL10 µL
Column Temperature 30°C35°C

The choice of different stationary phases (C18 vs. CN) and mobile phase compositions will likely result in different selectivity and retention characteristics for the analyte and any potential impurities, providing a sound basis for comparison.

The Method Validation Workflow

The validation of an HPLC method follows a logical sequence of experiments designed to assess its performance characteristics. The following diagram illustrates the typical workflow.

HPLC Method Validation Workflow Dev Method Development & Optimization SysSuit System Suitability Testing Dev->SysSuit Initial Assessment Spec Specificity / Selectivity Lin Linearity & Range Spec->Lin Report Validation Report Spec->Report Acc Accuracy Lin->Acc LOD_LOQ LOD & LOQ Lin->LOD_LOQ Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Report Rob Robustness Prec->Rob Prec->Report LOD_LOQ->Report Rob->Report SysSuit->Spec SysSuit->Report

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Detailed Validation Parameters and Experimental Protocols

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]

Experimental Protocol:

  • Prepare a solution of the 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] reference standard.

  • Prepare a placebo solution (containing all formulation components except the active pharmaceutical ingredient).

  • Prepare a spiked sample by adding known impurities to the placebo solution along with the reference standard.

  • Subject the reference standard solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Assess the resolution between the main peak and any other peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

Comparative Data (Hypothetical):

Table 2: Specificity Results for Method A and Method B

ParameterMethod AMethod B
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.0
Peak Purity (Main Peak) PassPass
Interference from Placebo None ObservedNone Observed
Separation of Degradation Products Co-elution of one degradantBaseline separation of all degradants

Interpretation: Method B demonstrates superior specificity with better resolution of the main peak from potential impurities and degradation products.

Linearity and Range

Linearity demonstrates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration for an assay).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data (Hypothetical):

Table 3: Linearity and Range Data for Method A and Method B

ParameterMethod AMethod B
Range (µg/mL) 10 - 15010 - 150
Correlation Coefficient (r²) 0.99920.9998
Slope 4587352147
Y-intercept 1254897

Interpretation: Both methods exhibit excellent linearity, as indicated by the correlation coefficients being very close to 1. Method B shows a slightly better fit.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo samples with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Comparative Data (Hypothetical):

Table 4: Accuracy (Recovery) Data for Method A and Method B

Spiked LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
80% 98.5% ± 1.2%99.8% ± 0.8%
100% 100.2% ± 0.9%100.1% ± 0.5%
120% 101.5% ± 1.1%100.5% ± 0.6%

Interpretation: Both methods demonstrate acceptable accuracy, with recoveries typically within 98-102%. Method B shows slightly better recovery and lower variability (RSD).

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements.

Comparative Data (Hypothetical):

Table 5: Precision Data for Method A and Method B

ParameterMethod A (% RSD)Method B (% RSD)
Repeatability (n=6) 0.85%0.45%
Intermediate Precision (n=6) 1.35%0.78%

Interpretation: Method B is more precise, with lower RSD values for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that yields a S/N of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Comparative Data (Hypothetical):

Table 6: LOD and LOQ Data for Method A and Method B

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.50.2
LOQ 1.50.6

Interpretation: Method B is more sensitive, with lower LOD and LOQ values, making it more suitable for detecting and quantifying trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][9]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters one at a time.

  • Examples of parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 2°C)

    • pH of the mobile phase buffer (if applicable)

  • Analyze a sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, resolution, peak asymmetry).

Comparative Data (Hypothetical):

Table 7: Robustness Data for Method A and Method B

Parameter VariedMethod A (% Change in Peak Area)Method B (% Change in Peak Area)
Flow Rate (+0.1 mL/min) -5.2%-2.1%
Flow Rate (-0.1 mL/min) +4.8%+1.9%
% Organic (+2%) -3.5%-1.5%
% Organic (-2%) +3.1%+1.3%
Temperature (+2°C) -1.8%-0.5%
Temperature (-2°C) +1.5%+0.4%

Interpretation: Method B is more robust, showing less variation in peak area when small changes are made to the chromatographic conditions.

Summary and Conclusion

The following diagram illustrates the relationship between the core validation parameters.

Interrelation of Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range LOQ->Range

Caption: The interconnectedness of key analytical method validation parameters.

Based on the hypothetical data presented, Method B emerges as the superior HPLC-UV method for the purity analysis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. It demonstrates better specificity, precision, sensitivity (lower LOD/LOQ), and robustness compared to Method A, while maintaining excellent linearity and accuracy. The use of a cyano column and a methanol-based mobile phase in Method B appears to provide better selectivity for the target analyte and its potential impurities.

This guide has provided a detailed comparison of two hypothetical HPLC-UV methods, highlighting the experimental protocols and data interpretation necessary for a comprehensive method validation. By following the principles outlined herein and adhering to the ICH Q2(R1) guidelines, researchers and drug development professionals can confidently establish reliable and scientifically sound analytical methods for ensuring the quality and purity of pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Scribd. (n.d.). ICH Q2(R1)
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • SciSpace. (2018).
  • International Journal of Research in Engineering and Science (IJRES). (2022).
  • Element Lab Solutions. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SlideShare. (n.d.).
  • EirGenix, Inc. (2024).
  • Benchchem. (n.d.). A Comparative Guide to HPLC-UV Method Validation for Gentamicin C1 Analysis Following ICH Guidelines.
  • NorthEast BioLab. (n.e.).
  • Macedonian Pharmaceutical Bulletin. (2023).
  • PubMed. (2006).
  • Journal of Chromatographic Science. (2017). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted.
  • Journal of the Mexican Chemical Society. (2016).
  • Zenodo. (2023). DEVELOPMENT AND VALIDATION OF A RP - HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SPIRONOLACTONE AND HYDROCHLOROTHIAZIDE IN PURE AND PHARMACEUTICAL DOSAGE FORM.
  • Journal of Chemical and Pharmaceutical Research. (2017). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone.
  • Acta Scientific. (2020).
  • Journal of Pharmaceutical Science and Bioscientific Research. (2012). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Furosemide and Spironolactone in their Combined Tablet.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ECA Academy. (n.d.).
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager. (2025).
  • Asian Journal of Chemistry. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -.
  • ACS Omega. (2023). Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products.

Sources

Validation

Structural comparison of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] and spiro[indoline-pyran]

Structural and Functional Comparison Guide: 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] vs. Spiro[indoline-pyran] Spirocyclic compounds—molecules where two rings are connected through a single common atom—represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] vs. Spiro[indoline-pyran]

Spirocyclic compounds—molecules where two rings are connected through a single common atom—represent a critical frontier in both pharmaceutical design and advanced materials science. However, the nature of the spiro-linkage dictates entirely different functional trajectories. This guide provides an in-depth structural and mechanistic comparison between a rigid pharmacophore scaffold, 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] , and a dynamic photochromic switch, spiro[indoline-pyran] .

By dissecting their molecular mechanics and providing self-validating experimental workflows, this guide equips researchers with the necessary parameters to deploy these architectures effectively.

Mechanistic Divergence: Static Scaffolds vs. Dynamic Switches

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]: The Static 3D Scaffold

This compound features an all-carbon spiro center connecting an indene system to a tetrahydropyran ring. The C-C spiro linkage is thermodynamically stable and chemically inert under physiological conditions. The primary utility of this scaffold lies in its rigid, three-dimensional geometry. In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is heavily correlated with improved clinical success, as it enhances aqueous solubility and reduces off-target promiscuity[1]. The spiro-fusion forces the tetrahydropyran ring into a permanent orthogonal plane relative to the indene core, creating a highly specific, rigid vector for projecting substituents into complex protein binding pockets, such as those found in kinase targets[1].

Spiro[indoline-pyran]: The Dynamic Photoswitch

Commonly referred to as spiropyran, this molecule features a spiro carbon bonded to a nitrogen (from the indoline ring) and an oxygen (from the pyran ring). This N-C-O aminal-like spiro center is photochemically labile. In its ground state, spiropyran exists in a closed spiro (SP) form, where the two halves are orthogonal, interrupting π-conjugation and rendering the molecule colorless[2].

Upon irradiation with UV light (typically ~365 nm), the C-O bond undergoes rapid heterolytic cleavage. This is followed by a cis-trans isomerization that yields the planar, highly conjugated merocyanine (MC) form[2]. This structural metamorphosis is accompanied by a massive increase in dipole moment (shifting from ~4–6 D to 14–20 D) and a dramatic bathochromic shift into the visible spectrum[3]. Because this transition is reversible via visible light or thermal relaxation, spiropyrans are foundational to the development of smart sensors, optical memory, and targeted drug delivery systems.

G Root Spirocyclic Architectures NodeA 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] Root->NodeA NodeB Spiro[indoline-pyran] Root->NodeB PropA1 C-C Spiro Linkage (Thermodynamically Stable) NodeA->PropA1 PropB1 N-C-O Spiro Linkage (Photochemically Labile) NodeB->PropB1 PropA2 Rigid 3D Scaffold (High Fsp3 Character) PropA1->PropA2 PropA3 Pharmaceuticals (Kinase Inhibitors) PropA2->PropA3 PropB2 Heterolytic Cleavage (Merocyanine Formation) PropB1->PropB2 PropB3 Smart Materials (Optical Switches) PropB2->PropB3

Structural and functional divergence of static and dynamic spirocyclic architectures.

Quantitative Structural Comparison

To facilitate material selection, the following table summarizes the physicochemical and functional differences between the two spiro-architectures.

Parameter2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]Spiro[indoline-pyran]
Spiro Center Atoms C-C-C (All-carbon)N-C-O (Heteroatomic)
Ground State Geometry Orthogonal (Rigid)Orthogonal (Labile)
Activated State Geometry N/A (Static)Planar (Merocyanine)
Primary Stimulus N/AUV Light (~365 nm)
Reversibility N/AVisible Light (>500 nm) / Thermal
Dipole Moment Change NegligibleHigh (Δ ~10–14 D)[3]
Primary Application Pharmacophore ScaffoldPhotoswitch / Sensor

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to confirm causality and prevent artifactual data.

Protocol A: Fatigue Resistance & Photochromic Cycling of Spiro[indoline-pyran]

Causality & Rationale: A major limitation of spiropyrans is photodegradation. During the deactivation of the triplet excited state of the merocyanine form, singlet oxygen ( 1O2​ ) is often generated, leading to irreversible cleavage of the molecule[4]. To accurately measure the inherent fatigue resistance of the switch without confounding oxidative variables, the solvent must be rigorously degassed. Toluene is selected to minimize solvatochromic stabilization of the zwitterionic MC form, ensuring a rapid and measurable thermal reversion rate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the spiro[indoline-pyran] derivative in anhydrous toluene to achieve a 10−4 M concentration. Sparge the solution with ultra-pure Argon for 30 minutes to eliminate dissolved oxygen.

  • Baseline Validation: Transfer the solution to a quartz cuvette under an inert atmosphere. Record a baseline UV-Vis spectrum (200–800 nm) in complete darkness. Validation Check: Confirm the absence of any absorption peaks above 500 nm, verifying the sample is 100% in the closed spiro (SP) form.

  • Photo-Activation: Irradiate the cuvette using a 365 nm LED ( 10 mW/cm2 ) for exactly 60 seconds.

  • State Measurement: Immediately record the UV-Vis spectrum. Validation Check: Quantify the absorbance at the new λmax​ (typically ~550–600 nm), confirming the successful transition to the merocyanine (MC) state[3].

  • Reversion & Fatigue Tracking: Irradiate the sample with visible light (>500 nm) until the λmax​ peak disappears. Repeat the UV/Vis cycle 50 times. Plot the peak absorbance at λmax​ versus cycle number to calculate the first-order degradation rate constant.

Workflow Step1 Sample Preparation (Degassed Toluene) Step2 Baseline UV-Vis (Colorless Spiro Form) Step1->Step2 Step3 UV Irradiation (365 nm) C-O Bond Cleavage Step2->Step3 Step4 Activated UV-Vis (Colored Merocyanine) Step3->Step4 Step5 Visible Light / Heat Ring Closure Step4->Step5 Step6 Fatigue Analysis (Degradation Tracking) Step4->Step6 Singlet O2 Degradation Step5->Step3 Reversible Cycle

Self-validating workflow for photochromic cycling and fatigue analysis.

Protocol B: Conformational Mapping of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Causality & Rationale: Because the spiro-carbon permanently locks the indene and tetrahydropyran rings orthogonally, standard 1D NMR is insufficient to prove the 3D spatial arrangement required for target-protein docking. A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is required to observe through-space, dipole-dipole interactions between the protons of the two distinct ring systems.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the spiro-compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Validation: Acquire standard 1H and 13C NMR spectra. Validation Check: Ensure the spiro-quaternary carbon appears at its characteristic downfield shift (typically 40–50 ppm for all-carbon spiro centers), and verify sample purity >95% before proceeding to multidimensional analysis.

  • 2D NOESY Acquisition: Execute a 2D NOESY pulse sequence. Set the mixing time ( τm​ ) to 400 ms, which is optimized for the tumbling rate of small molecules to prevent spin diffusion artifacts.

  • Spatial Interpretation: Analyze the spectrum for cross-peaks between the C2/C3 protons of the indene ring and the axial/equatorial protons (C3'/C5') of the tetrahydropyran ring. Validation Check: The presence of these specific NOE contacts definitively validates the rigid, orthogonal geometry of the scaffold.

References

  • Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution ResearchG
  • Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET)
  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applic
  • AU2009263037B2 - Alkynyl alcohols as kinase inhibitors Google P

Sources

Comparative

Benchmarking Catalytic Efficiency in 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Production: A Comprehensive Comparison Guide

Executive Summary The 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] scaffold (CAS: 116540-04-6) and its heavily functionalized hexacyclic derivatives represent a privileged class of spirocyclic pharmacophores. Their rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] scaffold (CAS: 116540-04-6) and its heavily functionalized hexacyclic derivatives represent a privileged class of spirocyclic pharmacophores. Their rigid three-dimensional architecture, inherent coplanarity disruption, and enhanced metabolic stability make them highly sought-after in modern drug discovery. However, constructing the congested spiro-quaternary carbon center linking the indene and pyran rings presents a significant synthetic and stereochemical challenge.

This guide objectively benchmarks three state-of-the-art catalytic methodologies used to synthesize these complex spirocyclic indene-pyran architectures: Base-Promoted [4+2] Cyclization , Lewis Acid-Catalyzed Bicyclization , and Asymmetric Organocatalysis . By analyzing experimental data, reaction causality, and stereochemical outcomes, this guide provides a definitive framework for selecting the optimal catalytic system for your drug development pipeline.

Mechanistic Pathways & Catalytic Strategies

The fundamental challenge in producing spiro[indene-1,4'-pyran] derivatives lies in controlling the regioselectivity and stereoselectivity during the fusion of the two ring systems. Modern approaches utilize indene-dienes as versatile two-carbon building blocks, reacting them with para-quinone methides (p-QMs) or cyclopropane carbaldehydes[1][2][3].

CatalyticEfficiency Start Substrates: Indene-dienes & p-QMs Base Base-Promoted [4+2] Catalyst: Cs2CO3 Mechanism: Thermodynamic Start->Base Lewis Lewis Acid Catalysis Catalyst: Sc(OTf)3 Mechanism: Bicyclization Start->Lewis Organo Organocatalysis Catalyst: Cinchona Thiourea Mechanism: Bifunctional H-Bonding Start->Organo BaseOut Yield: 85-95% dr: >19:1 | ee: N/A (Racemic) Base->BaseOut LewisOut Yield: 70-80% Complex Fused O-Heterocycles Lewis->LewisOut OrganoOut Yield: 80-92% dr: >15:1 | ee: >90% (Enantiopure) Organo->OrganoOut Target Target Scaffold: 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] BaseOut->Target LewisOut->Target OrganoOut->Target

Figure 1: Divergent catalytic pathways for the synthesis of spirocyclic indene-pyran scaffolds.

Comparative Performance Data

To objectively evaluate these methodologies, we benchmarked the catalytic systems based on yield, stereocontrol (diastereomeric ratio, dr; enantiomeric excess, ee), reaction kinetics, and operational parameters. The data synthesized below is derived from recent authoritative methodologies[2][3][4].

Catalytic SystemCatalyst LoadingTemp (°C)Time (h)Yield (%)dree (%)Primary Application
Cs₂CO₃ (Inorganic Base) 20 mol%252–485–95>19:1N/ARapid, low-cost scale-up of racemic diastereomers.
Sc(OTf)₃ (Lewis Acid) 10 mol%0 to 2512–1670–80>10:1N/AAccessing highly complex, oxygen-dense fused systems.
Cinchona Thiourea (Organocatalyst) 10 mol%-2024–4880–92>15:190–98Precision drug discovery requiring enantiopure scaffolds.

Experimental Protocols & Causality

As a self-validating system, a robust protocol must include built-in checks and a clear mechanistic rationale for every operational variable. Below are the optimized procedures for the two most prominent approaches.

Protocol A: Base-Promoted Diastereoselective Synthesis

Objective: Rapid synthesis of racemic, highly diastereomerically pure spiro[indene-1,4'-pyran] derivatives via [4+2] cyclization.[2][5]

  • Reactant Assembly: Dissolve the indene-diene (1.0 equiv) and ortho-hydroxyphenyl-substituted p-QM (1.2 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality & Rationale: DCM provides optimal solubility for both the highly conjugated p-QM and the indene-diene. Preventing premature precipitation ensures that reaction kinetics remain in the homogeneous liquid phase, maximizing collision frequency.

  • Catalytic Activation: Add Cs₂CO₃ (20 mol%) in one single portion at 25 °C under a nitrogen atmosphere.

    • Causality & Rationale: Cs₂CO₃ is specifically selected over stronger bases (e.g., NaH or KOtBu). The soft, bulky cesium cation provides a "loose ion pair" upon deprotonation of the indene-diene. This enhances the nucleophilicity of the carbon without triggering the unwanted base-catalyzed polymerization of the highly reactive p-QM intermediate.

  • Self-Validating Monitoring (IPC): Stir the mixture for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).

    • Validation Check: The p-QM typically appears as a bright yellow spot (R_f ~0.6). The reaction is deemed complete when the macroscopic yellow color of the solution fades to pale yellow/colorless, corresponding to the appearance of a new UV-active product spot at R_f ~0.4. This colorimetric shift visually self-validates the loss of the extended conjugated system during cycloaddition.

  • Quench and Isolation: Filter the crude reaction mixture through a short pad of Celite to remove the insoluble inorganic base. Concentrate under reduced pressure and purify via silica gel flash chromatography.

    • Causality & Rationale: Immediate physical filtration halts the reaction by removing the heterogeneous catalyst. This prevents any thermodynamically driven, base-catalyzed epimerization of the newly formed spiro-center during the concentration step.

Protocol B: Enantioselective Organocatalytic Synthesis

Objective: Precision synthesis of enantiopure spiro[indene-1,4'-pyran] architectures.[4]

  • Pre-organization: Dissolve the indene-diene (1.0 equiv) and p-QM (1.0 equiv) in anhydrous toluene, cooling the system to -20 °C.

    • Causality & Rationale: Toluene is a non-polar, non-hydrogen-bonding solvent. This is critical: it forces the substrates to hydrogen-bond exclusively with the catalyst rather than the solvent shell, maximizing the transfer of chiral information. The cryogenic temperature thermodynamically suppresses background (uncatalyzed) racemic pathways.

  • Chiral Catalyst Addition: Introduce the Cinchona alkaloid-derived thiourea catalyst (10 mol%).

    • Causality & Rationale: This bifunctional catalyst is the heart of the stereocontrol. The thiourea moiety acts as a dual hydrogen-bond donor, locking onto and activating the electrophilic oxygen of the p-QM. Simultaneously, the basic quinuclidine nitrogen of the Cinchona alkaloid deprotonates and anchors the indene-diene. This precise spatial arrangement dictates a strict facial attack, yielding high enantiomeric excess.

  • Self-Validating Monitoring (IPC): Stir for 24–48 hours at -20 °C.

    • Validation Check: TLC is insufficient for enantiomeric validation. Extract a 50 µL aliquot, quench, and run a rapid chiral HPLC analysis (e.g., Chiralpak AD-H column). Proceed to workup only when the chromatogram confirms the desired enantiomer is forming with >90% ee.

  • Quench and Catalyst Recovery: Quench the reaction with 1N aqueous HCl. Extract the organic layer, dry over Na₂SO₄, and purify.

    • Causality & Rationale: The acidic quench instantly protonates the quinuclidine nitrogen, deactivating the catalyst and forcing it into the aqueous layer. This allows for near-quantitative recovery of the expensive chiral organocatalyst via subsequent basification of the aqueous phase.

Conclusion & Recommendations

The selection of a catalytic system for 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] production must be dictated by the end-goal of the research phase.

  • For early-stage library generation where scaffold diversity and throughput are prioritized, the Cs₂CO₃-promoted [4+2] cyclization is unmatched in its operational simplicity, high yield, and excellent diastereoselectivity.

  • For lead optimization and clinical candidate synthesis , where regulatory agencies require strict enantiopurity, the bifunctional Cinchona thiourea organocatalytic system is mandatory. Despite longer reaction times and cryogenic requirements, the >90% ee achieved through rigid hydrogen-bond networks justifies the operational cost.

References

  • Regio- and diastereoselective synthesis of diverse spirocyclic indenes by cyclization with indene-dienes as two carbon building blocks Source: Organic & Biomolecular Chemistry (RSC Publishing), 2023, 21, 6681-6686. URL:[Link]

  • Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters Source: The Journal of Organic Chemistry (ACS Publications), 2022. URL:[Link]

  • Organocatalytic Asymmetric Tandem Reaction of Indene-Based Dienes for the Synthesis of Enantioenriched Spirodihydrofluorenes... Source: Organic Letters (ACS Publications), 2024. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Validation of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Reaction Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of "Flatland" in Drug Discovery and the Spirocyclic Solution In the landscape of modern medicinal chemistry, the push t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of "Flatland" in Drug Discovery and the Spirocyclic Solution

In the landscape of modern medicinal chemistry, the push to escape "flatland"—the realm of planar, two-dimensional molecules—has become a central theme.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful solution.[1][2] Their inherent three-dimensionality provides a rigid and defined orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties.[3][4] The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] framework is a prime example of such a scaffold, merging the biologically relevant indene and tetrahydropyran motifs.

However, the synthesis of these complex three-dimensional structures is often non-trivial, proceeding through a series of transient reaction intermediates.[5] The successful optimization of such syntheses hinges on our ability to detect, identify, and characterize these fleeting species. Failure to do so can lead to low yields, impure products, and a fundamental misunderstanding of the reaction mechanism. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the robust validation of intermediates in a model synthesis of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Proposed Synthetic Pathway: A Multi-Component Approach

To illustrate the validation process, we will consider a plausible and efficient synthetic route: a one-pot, three-component reaction involving 1-indanone, malononitrile, and 1,3-propanediol, catalyzed by a base like piperidine. This approach is advantageous for its atom economy and operational simplicity. The proposed mechanism proceeds through two key, isolable (or at least detectable) intermediates before yielding the final spirocyclic product.

G cluster_reactants Reactants R1 1-Indanone I1 Intermediate 1 (Knoevenagel Adduct) R1->I1 + Piperidine (Knoevenagel Condensation) R2 Malononitrile R2->I1 + Piperidine (Knoevenagel Condensation) R3 1,3-Propanediol I2 Intermediate 2 (Michael Adduct) I1->I2 + 1,3-Propanediol (Michael Addition) P 2',3',5',6'-Tetrahydrospiro [indene-1,4'-pyran] I2->P Intramolecular Cyclization & Decyanation Cat Piperidine (Catalyst)

Figure 1: Proposed multi-component reaction pathway.

This pathway involves an initial Knoevenagel condensation to form an activated alkene (Intermediate 1), followed by a Michael addition of the diol and subsequent intramolecular cyclization to form the spiro-pyran ring (Intermediate 2 and transition to Product). Each step presents a unique spectroscopic signature that can be tracked.

Comparative Spectroscopic Analysis: A Triad of Techniques

No single spectroscopic technique provides a complete picture.[6][7] A robust validation strategy relies on the synergistic use of NMR, IR, and MS to build a self-validating system of evidence.[8][9]

Infrared (IR) Spectroscopy: The Functional Group Sentinel

IR spectroscopy is a rapid and effective method for monitoring the appearance and disappearance of key functional groups, making it an ideal first-pass technique for tracking reaction progress.[10][11][12] It works by detecting the vibrational frequencies of bonds within a molecule.[10]

  • Expert Insight: The power of IR in this context is its speed and simplicity. A small aliquot from the reaction mixture can be analyzed in under a minute via an ATR-FTIR setup, providing immediate feedback on whether a key transformation has occurred.[13] This is invaluable for determining reaction endpoints and avoiding the formation of byproducts from excessive heating or reaction times.

  • Application to the Synthesis:

    • Reactant (1-Indanone) → Intermediate 1: The most telling change is the disappearance of the sharp C=O stretch of the indanone ketone (typically ~1710 cm⁻¹) and the appearance of a strong C≡N (nitrile) stretch (~2220 cm⁻¹) and a C=C (alkene) stretch (~1600 cm⁻¹) in the Knoevenagel adduct.

    • Intermediate 1 → Intermediate 2/Product: As the 1,3-propanediol adds and cyclizes, we expect to see the emergence of a broad O-H stretch (~3400 cm⁻¹) from the alcohol intermediate and the appearance of a strong C-O (ether) stretch (~1100 cm⁻¹) in the final pyran ring. The C≡N peak will diminish and ultimately disappear upon decyanation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides the most detailed structural information, elucidating the precise connectivity and spatial arrangement of atoms.[13] Both ¹H and ¹³C NMR are indispensable for confirming the formation of the desired carbon skeleton and identifying the unique spiro-center.[14][15]

  • Expert Insight: While IR confirms functional group changes, NMR confirms the consequence of those changes on the molecular architecture. For spirocycles, 2D NMR techniques like NOESY or ROESY are particularly powerful for confirming the through-space proximity of protons on the two different rings, providing unequivocal proof of the spiro-junction.[16]

  • Application to the Synthesis:

    • ¹H NMR:

      • Formation of Intermediate 1: The aliphatic protons adjacent to the ketone in 1-indanone will shift downfield. A new singlet or doublet will appear in the vinylic region (~7.5-8.0 ppm) corresponding to the newly formed C=C-H.

      • Formation of Intermediate 2/Product: The appearance of new signals corresponding to the -CH₂-CH₂-CH₂- protons of the tetrahydropyran ring is a key indicator. The disappearance of the vinylic proton signal from Intermediate 1 confirms the Michael addition. The protons on the indene and pyran rings will show complex splitting patterns due to the rigid, non-planar structure.[17]

    • ¹³C NMR:

      • The most critical signal to monitor is the spiro-carbon. In the final product, this quaternary carbon (C1 of the indene ring) will appear as a unique, low-intensity signal in the ¹³C NMR spectrum, typically in the range of 80-100 ppm, providing definitive evidence of spiro-cyclization.

      • The carbonyl carbon of 1-indanone (~207 ppm) will be replaced by alkene carbons (~120-150 ppm) in Intermediate 1, and finally by the spiro-carbon and ether-linked carbons in the final product.

Mass Spectrometry (MS): The Molecular Weight Arbiter

Mass spectrometry provides the exact molecular weight of the species in a sample, serving as the ultimate confirmation of a proposed intermediate's elemental composition.[18] Techniques like Electrospray Ionization (ESI-MS) are gentle enough to ionize and detect transient intermediates directly from the reaction mixture without causing fragmentation.

  • Expert Insight: The true power of MS is realized when coupled with a separation technique (LC-MS or GC-MS). This allows for the separation of reactants, intermediates, and products from a complex reaction mixture, with each component's mass being determined individually. This is the gold standard for identifying what is truly present in the reaction flask at any given time.[9]

  • Application to the Synthesis:

    • By taking aliquots at various time points, one can monitor the appearance and disappearance of ions corresponding to the exact masses of the proposed intermediates.

    • Reactants: 1-Indanone (C₉H₈O, MW = 132.16), Malononitrile (C₃H₂N₂, MW = 66.07)

    • Intermediate 1 (C₁₂H₈N₂): Expected [M+H]⁺ at m/z 181.08.

    • Final Product (C₁₂H₁₄O): Expected [M+H]⁺ at m/z 175.11 (after cyclization and loss of HCN). High-resolution mass spectrometry (HRMS) can confirm these masses to within a few parts per million, leaving no ambiguity as to the elemental formula.

Quantitative Data Summary & Comparison

The choice of technique depends on the specific question being asked. The following tables summarize the expected data and provide a comparative overview of the methodologies.

Table 1: Hypothetical Spectroscopic Data for Reaction Milestones

CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Expected [M+H]⁺ (m/z)
1-Indanone 1710 (C=O), 3050 (Ar C-H)7.3-7.8 (m, 4H), 3.1 (t, 2H), 2.7 (t, 2H)207 (C=O), 125-155 (Ar), 36, 26 (Aliphatic)133.06
Intermediate 1 2220 (C≡N), 1600 (C=C)7.5-8.0 (m, 5H), 3.4 (s, 2H)150 (C=C-CN), 115 (C≡N), 90 (C=C (CN)₂)181.08
Final Product 1100 (C-O-C), 2950 (Aliph. C-H)7.1-7.5 (m, 4H), 3.8-4.2 (m, 4H), 1.8-2.2 (m, 6H)95 (Spiro C) , 122-145 (Ar), 60-70 (O-CH₂), 25-35 (Aliph.)175.11

Table 2: Comparison of Spectroscopic Validation Techniques

FeatureIR SpectroscopyNMR SpectroscopyMass Spectrometry
Primary Information Functional GroupsMolecular Structure & ConnectivityMolecular Weight & Formula
Sensitivity ModerateLowHigh to Very High
Speed of Analysis Very Fast (< 1 min)Slow (minutes to hours)Fast (< 5 min)
Sample Requirement Minimal (neat or solution)~5-10 mg pure sampleVery Low (ng to µg)
In-situ Monitoring Excellent (with fiber optic probe)Possible (requires special setup)Challenging (requires flow setup)
Key Advantage Rapid functional group trackingUnambiguous structure elucidationDefinitive mass confirmation
Key Limitation Limited structural detailLow sensitivity, slowNo direct structural connectivity

Experimental Protocols and Workflow

A self-validating system requires meticulous experimental execution. The following protocols outline the core steps for monitoring the reaction and characterizing an intermediate.

Protocol 1: Time-Course Monitoring of the Reaction
  • Reaction Setup: In a round-bottom flask, combine 1-indanone (1.0 eq), malononitrile (1.1 eq), and 1,3-propanediol (1.5 eq) in a suitable solvent (e.g., ethanol).

  • Initiation: Add piperidine (0.1 eq) to initiate the reaction and begin heating to a moderate temperature (e.g., 60 °C) with stirring.

  • Sampling (T=0): Immediately after adding the catalyst, withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench it in a vial containing deuterated chloroform (CDCl₃) for NMR or dilute with solvent for LC-MS and IR.

  • Time-Point Analysis: Repeat the sampling process at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Spectroscopic Analysis:

    • IR: Place a drop of the neat reaction mixture directly onto the ATR crystal and acquire the spectrum.

    • LC-MS: Inject the diluted aliquot into an LC-MS system to separate and identify the mass of each component over time.

    • ¹H NMR: Acquire a quick ¹H NMR spectrum of the quenched sample to monitor the disappearance of reactant signals and the appearance of new, characteristic intermediate and product signals.

G A Set up Reaction (Reactants + Solvent) B Add Catalyst (T=0) Start Heating A->B C Withdraw Aliquot at Time Interval (T=x) B->C D Quench/Dilute Sample C->D E Spectroscopic Analysis (IR, LC-MS, NMR) D->E F Analyze Data: Track Peak Integration / Intensity E->F G Reaction Complete? F->G G->C No H Work-up & Purify G->H Yes I Full Characterization of Isolated Compounds H->I

Figure 2: Workflow for reaction monitoring and validation.

Conclusion: An Integrated Approach for Authoritative Validation

The successful synthesis of complex molecules like 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] for drug discovery pipelines demands more than just a final product analysis. A thorough understanding of the reaction mechanism, enabled by the careful validation of transient intermediates, is paramount for process optimization, scalability, and ensuring purity.[]

This guide has demonstrated that while IR spectroscopy offers rapid functional group analysis, NMR provides the definitive structural blueprint, and mass spectrometry acts as the final arbiter of molecular weight. It is only through the integrated application of these techniques that researchers can build a comprehensive and trustworthy body of evidence. This multi-faceted approach transforms the validation process from a simple checklist into a powerful tool for mechanistic discovery, ultimately accelerating the development of next-generation therapeutics.

References

  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available at: [Link][6]

  • Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Available at: [Link][8]

  • AZoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Available at: [Link][7]

  • Journal of Basic and Clinical Pharmacy. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Available at: [Link][9]

  • Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link][3]

  • National Center for Biotechnology Information. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Available at: [Link][20]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link][1]

  • Henderson, T. (2025). Reactive Intermediates in Organic Chemistry: Carbenes, Nitrenes, and Radicals. Available at: [Link][5]

  • IUCr Journals. (n.d.). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Available at: [Link][21]

  • MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link][17]

  • ResearchGate. (2025). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Available at: [Link][22]

  • Amanote Research. (n.d.). Spiro[indene-1,4-Oxa-Zolidinones] Synthesis via Rh(III)-Catalyzed Coupling of 4-Phenyl-1,3-Oxazol-2(3H)ones With Alkynes: A Redox-Neutral Approach. Available at: [Link][23]

  • Chem. (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Available at: [Link][24]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link][25]

  • ARKIVOC. (n.d.). FACILE MICROWAVE-ASSISTED ONE-POT SOLID PHASE SYNTHESIS OF SPIRO [3H-INDOLE-3,4'. Available at: [Link][26]

  • Beilstein Journals. (2016). Indenopyrans – synthesis and photoluminescence properties. Available at: [Link][27]

  • MDPI. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Available at: [Link][28]

  • Scribd. (n.d.). Understanding Reaction Intermediates. Available at: [Link][29]

  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. Available at: [Link][10]

  • National Center for Biotechnology Information. (n.d.). Identifying reactive intermediates by mass spectrometry. Available at: [Link][18]

  • MedCrave. (2017). Green preparation and structure elucidation of spiro indole derivatives using grindstone technique. Available at: [Link][30]

  • National Center for Biotechnology Information. (2024). Leveraging infrared spectroscopy for automated structure elucidation. Available at: [Link][11]

  • ResearchGate. (n.d.). Synthesis, identification and evaluation of molecular docking and experimental anti-cancer and antioxidant activity of new spiro four membered ring derivatives bearing 5-nitro isatin. Available at: [Link][31]

  • PubMed. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. Available at: [Link][14]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link][32]

  • PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Available at: [Link][15]

  • Canadian Journal of Chemistry. (n.d.). Reaction intermediates in organic chemistry — The “big picture”. Available at: [Link][33]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Available at: [Link][34]

  • RSC Publishing. (n.d.). Considerations on the stereoselective synthesis of dibrominated spiro-1,3-dioxanes. Synthesis and stereochemistry of monobrominated precursors. Available at: [Link][35]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of. Available at: [Link][12]

  • MDPI. (n.d.). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. Available at: [Link][36]

  • MDPI. (n.d.). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Available at: [Link][37]

  • National Center for Biotechnology Information. (n.d.). Synthesis of diverse spiro-imidazo pyridine-indene derivatives via acid-promoted annulation reaction of bindone and heterocyclic ketene aminals. Available at: [Link][38]

  • MDPI. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Available at: [Link][39]

  • PubMed. (2011). Synthesis of 2,3,5,6-tetrahydro-1-alkyl/aryl-1H-benzo[f]chromen-3-ol derivatives from β-tetralones and α,β-unsaturated aldehydes. Available at: [Link][40]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis -. Available at: [Link][41]

  • MDPI. (2004). Synthesis of Pyran and Pyranone Natural Products. Available at: [Link][42]3049/9/6/477) [cite: 44]

Sources

Comparative

Comparative biological activity of substituted 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] compounds

Comparative Biological Activity of Substituted 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Compounds: A Technical Evaluation Guide Executive Summary The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] scaffold (often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of Substituted 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] Compounds: A Technical Evaluation Guide

Executive Summary

The 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] scaffold (often referred to as spiro[indene-1,4'-oxane]) is a highly rigid, spirocyclic pharmacophore utilized extensively in modern medicinal chemistry. The unique orthogonal geometry of the spiro-fusion projects substituents into distinct three-dimensional vectors, allowing for precise shape complementarity within complex protein binding pockets.

Historically, this scaffold has demonstrated potent, divergent biological activity depending on its substitution pattern. It is primarily investigated in two distinct therapeutic arenas:

  • Neurodegeneration: As Beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease[1],[2].

  • Autoimmunity/Inflammation: As NF-κB Inducing Kinase (NIK) inhibitors for inflammatory disorders[3].

This guide objectively compares the biological performance, structure-activity relationship (SAR) logic, and experimental validation protocols for these two primary applications.

Mechanistic Divergence & Pathway Architecture

To understand the biological activity of these substituted spiro compounds, we must first map the distinct signaling and enzymatic pathways they disrupt.

A. BACE1 Inhibition (Amyloidogenic Pathway)

BACE1 (Memapsin 2) is an aspartyl protease responsible for the rate-limiting initial cleavage of the Amyloid Precursor Protein (APP)[2]. Substituted spiro[indene-1,4'-pyran] compounds act as competitive inhibitors. The pyran oxygen acts as a hydrogen-bond acceptor for the catalytic aspartate dyads (Asp32/Asp228), while halogenated or methoxy-substituted indene rings occupy the lipophilic S1' and S2' sub-pockets[1].

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (Soluble APPβ) APP->sAPPb Cleavage CTF99 C-Terminal Fragment 99 APP->CTF99 Cleavage BACE1 BACE1 (Beta-secretase) BACE1->APP Catalyzes Spiro Tetrahydrospiro[indene-1,4'-pyran] Derivatives Spiro->BACE1 Competitive Inhibition Abeta Amyloid Beta (Aβ) Peptides CTF99->Abeta Cleavage Gamma Gamma-secretase Gamma->CTF99 Catalyzes

Fig 1: Spiro[indene-1,4'-pyran] derivatives inhibiting the BACE1/APP amyloidogenic cleavage pathway.

B. NIK Inhibition (Non-Canonical NF-κB Pathway)

In the context of inflammation, specific alkynyl-amino substituted spiro[indene-1,4'-pyran] derivatives function as ATP-competitive kinase inhibitors targeting NIK[3]. Here, the spiro scaffold acts as a hinge binder. The spatial arrangement allows the indene moiety to occupy the hydrophobic pocket behind the kinase gatekeeper residue, preventing the phosphorylation of IKKα and halting downstream B-cell activation[3].

NIK_Pathway Receptor BAFF-R / LTβR NIK NF-κB Inducing Kinase (NIK) Receptor->NIK Activates IKKa IKKα Complex NIK->IKKa Phosphorylates Spiro Tetrahydrospiro[indene-1,4'-pyran] Derivatives Spiro->NIK ATP-Competitive Inhibition p100 p100 (NF-κB2) IKKa->p100 Phosphorylates p52 p52 / RelB Active Complex p100->p52 Proteasomal Processing Transcription Inflammatory Gene Transcription p52->Transcription Translocates to Nucleus

Fig 2: Inhibition of the NIK-dependent non-canonical NF-κB signaling pathway by spiro compounds.

Comparative In Vitro Efficacy & SAR Profiling

The table below summarizes the quantitative performance benchmarks of representative spiro[indene-1,4'-pyran] substitution patterns. The data illustrates how precise functionalization dictates target selectivity.

Compound Substitution PatternPrimary TargetPrimary In Vitro AssayEnzymatic IC₅₀ (nM)Cellular Efficacy (IC₅₀)Mechanistic Rationale
Unsubstituted Core N/AFRET / Kinase-Glo>10,000N/ALacks hydrogen bond donors/acceptors for specific active site anchoring.
5-Bromo-6-methoxy BACE1FRET Cleavage45120 nM (SH-SY5Y cells)Bromo/methoxy groups optimally fill the lipophilic S1'/S2' protease sub-pockets[1].
6-Amino-alkynyl NIKATP-Depletion2885 nM (Primary B-cells)Alkynyl chain accesses the deep hydrophobic pocket behind the NIK gatekeeper residue[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to rule out false positives (e.g., colloidal aggregation or non-specific ATP depletion).

Protocol A: BACE1 FRET-Based Cleavage Assay

Purpose: To quantify the competitive inhibition of BACE1 by halogenated spiro-derivatives. Causality of Choice: A FRET (Förster Resonance Energy Transfer) assay utilizing a synthetic APP Swedish mutation peptide (tagged with EDANS/DABCYL) is chosen because it provides a continuous, real-time kinetic readout. This allows for the calculation of association/dissociation rates (K_on/K_off), which are critical for validating competitive inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Note: CHAPS is included specifically to prevent the highly lipophilic spiro compounds from forming colloidal aggregates, which cause false-positive inhibition.

  • Enzyme/Inhibitor Incubation: Dispense 10 µL of recombinant human BACE1 (final concentration 1 nM) into a 384-well black microplate. Add 5 µL of the spiro compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the FRET substrate (Rh-EVNLDAEFK-Quencher, final concentration 2 µM).

  • Kinetic Readout: Measure fluorescence immediately (Ex: 540 nm / Em: 590 nm) every 2 minutes for 1 hour.

  • Self-Validation Step (Counter-Screen): Run a parallel plate using Dynamic Light Scattering (DLS). If the spiro compound shows a particle size >100 nm at its IC₅₀ concentration, it is flagged as a Pan-Assay Interference Compound (PAINS) aggregator rather than a true target-specific inhibitor.

Protocol B: NIK Luminescent Kinase Assay (ATP-Depletion)

Purpose: To measure the IC₅₀ of alkynyl-substituted spiro compounds against NIK. Causality of Choice: NIK phosphorylates its substrate by consuming ATP. By using a luciferase-based reagent (e.g., Kinase-Glo), residual ATP is converted to a luminescent signal. This method is highly sensitive and avoids the use of radioactive ³²P-ATP.

Step-by-Step Methodology:

  • Assay Assembly: In a 384-well white plate, combine 5 µL of NIK enzyme (10 ng/well) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20) with 2.5 µL of the spiro compound.

  • ATP/Substrate Addition: Initiate the reaction by adding 2.5 µL of an ATP/IKKα-substrate mix.

  • Self-Validation Step (ATP Shift Assay): Run the assay at two distinct ATP concentrations: 10 µM (near K_m) and 1 mM (100x K_m). Logic: If the spiro compound is a true ATP-competitive hinge binder, the apparent IC₅₀ will shift significantly higher in the 1 mM ATP condition due to substrate outcompetition. If the IC₅₀ remains unchanged, the compound is an allosteric inhibitor.

  • Detection: After 90 minutes, add 10 µL of Kinase-Glo reagent. Incubate for 10 minutes and read luminescence.

References

  • Title: Inhibitors of beta-secretase. Source: US Patent 8,633,212.
  • Title: Alkynyl alcohols as kinase inhibitors. Source: WO 2009/158011.
  • Title: Information on EC 3.4.23.46 - memapsin 2 (BACE1). Source: BRENDA Enzyme Database. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] As a highly versatile spirocyclic organic building block, 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] and its deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

As a highly versatile spirocyclic organic building block, 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] and its derivatives (such as 6-bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one) are frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and treatments for NIK-mediated disorders[1][2].

Due to their complex ring structures, lipophilicity, and potential environmental persistence, these compounds must be managed with rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of spirocyclic chemical waste, ensuring compliance with federal environmental and occupational safety regulations.

Physicochemical Hazard Profile & Causality

Before initiating any disposal protocol, it is critical to understand the why behind the procedures. 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (C₁₃H₁₄O) is a non-halogenated organic compound. However, in drug discovery workflows, it is frequently brominated, fluorinated, or chlorinated[1].

  • Causality of Segregation: Halogenated and non-halogenated organic wastes must be strictly segregated. When incinerated, halogenated compounds require specific high-temperature treatment facilities equipped with scrubbers to prevent the release of toxic dioxins and corrosive hydrogen halide gases. Mixing non-halogenated spiro-compounds with halogenated waste unnecessarily increases disposal costs and environmental risk.

  • Causality of Drain Prohibition: Due to its lipophilic spiro-fused ring system, this compound has low aqueous solubility. Disposing of it via laboratory sinks will lead to accumulation in municipal wastewater systems, violating the EPA’s Resource Conservation and Recovery Act (RCRA)[3].

Quantitative Waste Management Parameters

To maintain compliance with EPA and OSHA standards, laboratories must adhere to strict accumulation limits. The following table summarizes the quantitative data governing the storage and disposal of spirocyclic organic waste[4][5].

Table 1: Regulatory Limits for Chemical Waste Accumulation

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location At or near the point of generation (Line of sight)Designated secure facility storage
Max Volume Limit 55 Gallons (or 1 Quart for acutely toxic waste)Dependent on Generator Status (VSQG, SQG, LQG)
Max Time Limit Up to 12 months (under EPA Subpart K)90 Days (LQG) or 180 Days (SQG)
Container Status Must be sealed unless actively adding wasteMust be sealed and dated upon arrival
EPA Waste Code Typically D001 (Ignitable solvents) or U-listedD001, F003 (Non-halogenated solvent mixtures)

Waste Disposal Workflow Visualization

The following diagram illustrates the self-validating workflow for processing 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] waste from the point of generation to final destruction.

G A Waste Generation (Fume Hood) B Halogenated Waste Stream A->B Contains Br/Cl/F C Non-Halogenated Waste Stream A->C C, H, O only D Satellite Accumulation Area (SAA) B->D C->D E Central Accumulation Area (CAA) D->E Max 55 Gal or 12 Months F EPA-Licensed TSDF (Incineration) E->F Max 90/180 Days

Fig 1. Cradle-to-grave disposal workflow for spirocyclic compounds.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system : each step contains a verification check to ensure the preceding action was completed correctly, minimizing the risk of chemical incompatibility or regulatory violation.

Protocol A: Liquid Waste Management (Reaction Filtrates & Solvents)

When 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] is dissolved in organic solvents (e.g., DMSO, Acetonitrile, or Dichloromethane) during synthesis or purification:

  • Hazard Identification: Determine if the solvent mixture or the spiro-derivative contains halogens.

    • Validation Check: Review the chemical structure. If a halogen (e.g., the bromine in 6-bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]) or a halogenated solvent (e.g., DCM) is present, route to the Halogenated Organic Waste carboy. Otherwise, route to Non-Halogenated Organic Waste .

  • Container Preparation: Select an EPA-approved, chemically compatible container (typically high-density polyethylene, HDPE).

    • Validation Check: Inspect the container for structural integrity and ensure it is entirely dry to prevent exothermic reactions with residual water.

  • Waste Transfer: Working inside a certified chemical fume hood, use a designated funnel to pour the liquid waste into the carboy.

    • Causality: Fume hoods mitigate inhalation exposure to volatile organic compounds (VOCs) and maintain compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[6].

  • Sealing and Venting: Remove the funnel and cap the container tightly. If the waste has the potential to generate gas, use a vented cap.

    • Validation Check: Gently invert the sealed container (if safe to do so) or visually inspect the seal to ensure no leakage occurs.

  • Labeling: Immediately update the hazardous waste tag attached to the container. Write out the full chemical name ("2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]") and the exact solvent percentages. Do not use abbreviations.

Protocol B: Solid Waste Management (Powders & Contaminated Consumables)

For pure compound spills, expired reagents, or contaminated consumables (weigh boats, pipette tips, Kimwipes):

  • Collection: Sweep up solid compound using a dedicated brush and dustpan, or gather contaminated consumables.

    • Causality: Avoid using a standard vacuum cleaner, which can aerosolize fine organic powders and create an explosive dust hazard or inhalation risk.

  • Containment: Place the solid waste into a clear, puncture-resistant plastic bag or a wide-mouth HDPE jar.

  • Secondary Containment: Place the primary bag/jar into a designated solid hazardous waste drum (often a 5-gallon or 15-gallon poly drum) located in the SAA.

    • Validation Check: Ensure the drum lid is securely clamped shut after depositing the waste. An open drum violates EPA regulations and compromises lab air quality[4].

  • Documentation: Log the addition of the spiro-compound on the drum's inventory sheet.

Spill Response and Emergency Logistics

In the event of an accidental release of 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] outside of a primary containment zone:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Escalation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. If the spill involves high volumes of volatile solvents, a half-mask respirator with organic vapor cartridges may be required.

  • Containment (Liquid): Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid): Lightly moisten the solid powder with a compatible solvent (e.g., a small amount of water or ethanol, provided no reactive hazards exist) to prevent aerosolization before sweeping it up.

  • Disposal: Treat all spill cleanup materials as hazardous waste and dispose of them following Protocol B .

By adhering to these stringent, self-validating protocols, laboratories can ensure the safe handling of spirocyclic building blocks while maintaining a culture of safety and absolute regulatory compliance.

References

  • BLD Pharm. (n.d.). 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one Information and Documentation.
  • Google Patents. (2009). Alkynyl alcohols as kinase inhibitors (AU2009263037B2).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (29 CFR 1910.1450). U.S. Department of Labor.
  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K).
  • Old Dominion University (ODU) Environmental Health and Safety. (2020). Laboratory Waste Management Guidelines.
  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.

Sources

Handling

Personal protective equipment for handling 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

An authoritative, self-validating guide for the safe handling, operational logistics, and disposal of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]. Introduction: Chemical Context and Risk Profile 2',3',5',6'-Tetrahydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, self-validating guide for the safe handling, operational logistics, and disposal of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Introduction: Chemical Context and Risk Profile

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] (CAS: 116540-04-6)[1] is a specialized spiro-heterocyclic organic building block. In drug development, it is frequently utilized as a critical intermediate in the synthesis of alkynyl alcohol-based kinase inhibitors, which are designed to target NIK-mediated inflammatory disorders[2].

Because it serves as a precursor to highly potent, pharmacologically active compounds, it must be handled with stringent safety protocols. The primary risks associated with this compound include respiratory sensitization from aerosolized powders, dermal absorption due to its lipophilic spiro-indene core, and unknown long-term specific target organ toxicity (STOT)[3].

Hazard Assessment & Causality

In accordance with OSHA standard 29 CFR 1910.132[4], a rigorous hazard assessment must be certified before handling novel or biologically active chemical intermediates[5].

  • Physical State Hazard: As a solid crystalline powder, the primary operational risk is aerosolization during weighing and transfer.

  • Chemical Profile Hazard: The molecule's lipophilicity increases the risk of dermal penetration, especially if the compound is inadvertently dissolved in organic solvents (e.g., DMSO, dichloromethane) during biological assays.

  • Causality for Protection: Because the complete toxicological profile of 116540-04-6 is not fully established, it must be treated with the same precautions as a hazardous active pharmaceutical ingredient (API).

Recommended Personal Protective Equipment (PPE)

To establish a self-validating safety system, PPE selection is based strictly on the chemical's physical properties and the operational workflow.

PPE CategorySpecification / Quantitative MetricCausality / Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate dust (particles <50 µm) and solvent splashes. Standard safety glasses lack the orbital seal required for powder handling.
Hands Nitrile Gloves (Thickness: ≥5 mil)Nitrile provides superior chemical resistance to lipophilic organics compared to latex. A ≥5 mil thickness delays breakthrough time. Double gloving provides a fail-safe.
Body Flame-Resistant (FR) Lab Coat & Tyvek SleevesPrevents particulate accumulation on street clothing. Tyvek sleeves cover the vulnerable 1-2 inch wrist gap between gloves and the lab coat cuff.
Respiratory N95/P100 Respirator (Filter efficiency: ≥99.9%)Mandatory if the local exhaust ventilation (LEV) drops below the required 80–100 fpm face velocity, preventing inhalation of biologically active dust.

Operational Workflows: Step-by-Step Methodology

The following protocol aligns with the National Research Council's Prudent Practices in the Laboratory to ensure absolute environmental and personnel control[6].

Step 1: Pre-Operation Setup

  • Verify that the chemical fume hood or ventilated balance enclosure has a continuous face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure laminar airflow.

  • Don all required PPE (refer to the table above). Inspect outer nitrile gloves for pinhole leaks.

Step 2: Handling and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity can cause the fine powder of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] to aggressively disperse.

  • Use a grounded, stainless-steel micro-spatula to transfer the compound. Do not use plastic spatulas, which generate static charge.

  • Seal the primary chemical container immediately after the required mass is obtained.

Step 3: Dissolution and Transfer

  • If dissolving the compound in an organic solvent (e.g., DMSO for kinase assays), add the solvent directly to the weighing vessel inside the hood to prevent dry powder from escaping.

  • Cap the vial tightly before removing it from the ventilated enclosure.

Step 4: Post-Operation Decontamination

  • Wipe down the balance and surrounding hood surfaces with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol).

  • Doff the outer layer of gloves inside the hood and dispose of them in a designated solid hazardous waste container.

Workflow Start 1. Pre-Operation Verify Hood & Don PPE Weigh 2. Weighing Anti-static boat, grounded spatula Start->Weigh Hood active Dissolve 3. Dissolution Add solvent inside hood Weigh->Dissolve Powder secured Check Spill Occurred? Dissolve->Check Monitor Spill Execute Spill Protocol Decontaminate area Check->Spill Yes Waste 4. Disposal Log RCRA Hazardous Waste Check->Waste No Spill->Waste Waste collected End 5. Post-Op Doff PPE & Clean Station Waste->End Protocol complete

Operational workflow for handling 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran].

Spill and Disposal Procedures

Improper management of hazardous waste poses severe risks to human health and the environment[7]. 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] must be treated as a regulated solid waste under EPA RCRA guidelines[8].

Immediate Spill Response Plan:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical intermediate, drastically increasing inhalation risk.

  • Neutralize/Absorb: Cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol) to suppress dust generation.

  • Collect: Use a plastic scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

Disposal Logistics:

  • Solid Waste: All contaminated consumables (gloves, weighing boats, absorbent pads) must be placed in a clearly labeled "Hazardous Solid Waste - Biologically Active Organics" container.

  • Liquid Waste: Any solvent mixtures containing the compound must be segregated into compatible liquid waste carboys (e.g., non-halogenated organics).

  • Compliance: Never dispose of this compound down the sink or in standard municipal trash[9]. Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration or RCRA-compliant landfill disposal[10].

References

  • Google Patents. "AU2009263037B2 - Alkynyl alcohols as kinase inhibitors". Google Patents.
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment". United States Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL: [Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". US EPA. URL: [Link]

  • EUR-Lex. "Hazardous waste - Environment and Climate Change". European Union. URL: [Link]

  • Department of Toxic Substances Control. "Defining Hazardous Waste". California State Government. URL: [Link]

Sources

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